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  • Product: 6-Ethylnicotinic acid
  • CAS: 802828-81-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of 6-Ethylnicotinic Acid: A Technical Characterization Guide

Topic: 6-Ethylnicotinic Acid Structural Elucidation and Characterization Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists Author Perso...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Ethylnicotinic Acid Structural Elucidation and Characterization Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists Author Persona: Senior Application Scientist[1]

Executive Summary

6-Ethylnicotinic acid (CAS 802828-81-5) represents a critical pharmacophore in the development of receptor-specific ligands and metabolic modulators.[1] As a derivative of nicotinic acid (Vitamin B3), its substitution at the 6-position introduces steric and lipophilic modifications that significantly alter receptor binding affinity (e.g., GPR109A) and metabolic stability compared to its parent compound.[1]

This guide provides a definitive protocol for the structural proof and physicochemical characterization of 6-Ethylnicotinic acid.[1] It moves beyond standard spectral listing to address the specific challenge of differentiating regioisomers (e.g., 5-ethyl vs. 6-ethyl) and establishing a self-validating analytical workflow.

Chemical Identity & Synthetic Context

Understanding the origin of the sample is prerequisite to characterization, as it dictates the impurity profile.[1]

  • IUPAC Name: 6-Ethylpyridine-3-carboxylic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2][3]
  • Molecular Weight: 151.16 g/mol [3]

  • Structure:

    • Core: Pyridine ring[4]

    • Substituents: Carboxylic acid at C3; Ethyl group at C6.

Synthetic Implication: Common synthesis involves the oxidation of 2-ethyl-5-methylpyridine or the hydrolysis of ethyl 6-ethylnicotinate.[1] Critical impurities often include 6-methylnicotinic acid (incomplete alkylation/wrong starting material) or isocinchomeronic acid (over-oxidation). The analytical strategy must resolve these specific byproducts.

Structural Elucidation: The Multi-Modal Workflow

The primary challenge in characterizing substituted pyridines is conclusively assigning the substitution pattern. Mass spectrometry confirms the formula, but NMR is required to prove the 2,5-substitution pattern relative to the nitrogen (positions 3 and 6).[1]

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and degree of unsaturation.

  • Method: ESI-QTOF in Positive Ion Mode (

    
    ).
    
  • Theoretical m/z: 152.0712

  • Fragmentation Logic:

    • Look for neutral loss of H

      
      O (18 Da) or CO (28 Da) from the carboxylic acid.
      
    • Look for tropylium-like rearrangement ions characteristic of alkyl-pyridines.[1]

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Acid vs. Ester vs. Amide).

  • Key Diagnostic Bands:

    • 3300–2500 cm

      
       (Broad):  O-H stretch of carboxylic acid (dimer).
      
    • 1680–1710 cm

      
       (Strong):  C=O stretching (Aromatic acid).
      
    • 1590–1600 cm

      
      :  C=N / C=C pyridine ring breathing.
      
Nuclear Magnetic Resonance (NMR) – The Definitive Proof

This is the critical step. You must differentiate 6-ethylnicotinic acid from its isomers (e.g., 5-ethylnicotinic acid).[1]

Solvent: DMSO-


 (prevents exchange of acidic protons and provides clear aromatic resolution).

H NMR Prediction & Assignment Logic:
ProtonChemical Shift (

)
MultiplicityCoupling (

)
Structural Logic (Causality)
H-2 9.00 – 9.15 ppmSinglet (d)

Hz
Deshielded:

to Nitrogen,

to COOH.[1] Isolated singlet confirms C3/C6 substitution.
H-4 8.10 – 8.25 ppmDoublet (dd)

Hz
Deshielded:

to Nitrogen,

to COOH.[1] Shows strong ortho coupling to H-5.[1]
H-5 7.30 – 7.45 ppmDoublet

Hz
Shielded:

to Nitrogen,

to COOH.[1] Ortho coupling to H-4 is the "fingerprint" of 3,6-substitution.[1]
-CH

-
2.80 ppmQuartet

Hz
Benzylic methylene.[1]
-CH

1.25 ppmTriplet

Hz
Terminal methyl.

Critical Distinction: If this were 5-ethylnicotinic acid , H-4 and H-6 would show meta coupling (


 Hz) rather than the strong ortho coupling (

Hz) seen between H-4 and H-5 in the 6-ethyl isomer.[1]

C NMR & 2D Correlations:
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "self-validating" step.

    • The Ethyl -CH

      
      - protons must show a strong 3-bond correlation to C-5  and C-2  (weak) or C-6  (direct).[1]
      
    • Correlation Check: If the Ethyl -CH

      
      - correlates to a carbon that has no proton attached (C-6) and a carbon with a doublet proton (C-5), the structure is confirmed.[1]
      

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow from crude synthesis to certified structure, highlighting the decision gates.

ElucidationWorkflow cluster_Spectral Spectral Validation Suite Start Crude 6-Ethylnicotinic Acid Purification Recrystallization / Prep-HPLC Start->Purification MS HRMS (ESI+) Target: 152.0712 m/z Purification->MS NMR_1H 1H NMR (DMSO-d6) Check J(4,5) ~8Hz MS->NMR_1H Decision Ortho Coupling (8Hz) Present? NMR_1H->Decision NMR_2D HMBC Ethyl-Ring Correlation Final_QC Physicochemical Profiling (pKa, LogP, DSC) NMR_2D->Final_QC Decision->NMR_2D Yes Isomer_Fail REJECT: Isomer Detected (Likely 5-Ethyl) Decision->Isomer_Fail No (Meta coupling only)

Figure 1: Decision-tree workflow for the structural confirmation of 6-Ethylnicotinic acid, emphasizing the NMR coupling constant checkpoint.

Physicochemical Characterization

Once the structure is confirmed, the molecule must be characterized for pharmaceutical utility.[1]

Acid Dissociation Constants (pKa)

Nicotinic acid derivatives are zwitterionic. The 6-ethyl group is an electron-donating group (EDG), which will subtly alter the pKa values compared to unsubstituted nicotinic acid.[1]

  • pKa 1 (Pyridine Nitrogen): ~4.9 – 5.1 (Protonated form). The ethyl group increases electron density on the ring, making the nitrogen slightly more basic than nicotinic acid (pKa 4.85).

  • pKa 2 (Carboxylic Acid): ~4.8 (Neutral to Anionic).

  • Protocol: Potentiometric titration using a standardized NaOH solution (0.1 N) in water/methanol (if solubility is low).

Lipophilicity (LogP/LogD)

The ethyl group significantly increases lipophilicity, improving membrane permeability compared to nicotinic acid.

  • Predicted LogP: ~1.2 – 1.5 (Nicotinic acid is ~0.3).

  • Method: Shake-flask method (Octanol/Water) or HPLC retention time correlation against standards.

Thermal Analysis (DSC/TGA)
  • Melting Point: Expected range 160°C – 190°C (Experimental verification required; 6-methylnicotinic acid melts ~210°C; ethyl derivatives typically melt lower due to crystal packing disruption).

  • Protocol: Differential Scanning Calorimetry (DSC). Heat at 10°C/min from 40°C to 250°C. Look for a sharp endotherm (melting) and check for degradation (exotherms) immediately following.

Quality Control: HPLC Method

To ensure batch-to-batch consistency, a robust HPLC method is required.[1]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to suppress ionization of COOH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
  • Flow Rate: 1.0 mL/min.

Self-Validating Check: Inject a mixture of Nicotinic Acid and 6-Ethylnicotinic Acid.[1] The 6-Ethyl derivative must elute later due to the hydrophobic ethyl chain. If they co-elute, the gradient is too strong (reduce %B).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21829312, 6-Ethylpyridine-3-carboxylic acid. Retrieved from [Link][1]

  • Williams, R. pKa Data Compilation for Pyridines and Carboxylic Acids. Organic Chemistry Data. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Exploratory

6-Ethylnicotinic Acid: A Technical Guide to Unexplored Biological Potential

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: Beyond the Familiar Scaffold of Nicoti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Beyond the Familiar Scaffold of Nicotinic Acid

Nicotinic acid, or niacin (Vitamin B3), is a well-established player in the therapeutic arena, primarily recognized for its robust effects on lipid metabolism.[1] Pharmacological doses of nicotinic acid effectively modulate plasma lipid profiles, making it a valuable tool in cardiovascular disease management.[1][2] Its mechanism of action is multifaceted, involving the inhibition of lipolysis in adipose tissue and a subsequent reduction in circulating free fatty acids.[1] However, the vast chemical space surrounding the nicotinic acid scaffold remains largely unexplored. This technical guide delves into the potential biological activities of a specific, understudied derivative: 6-Ethylnicotinic acid.

While direct experimental data on 6-Ethylnicotinic acid is notably scarce in publicly available literature, this document aims to provide a comprehensive framework for its investigation. By leveraging our understanding of nicotinic acid's pharmacology and the principles of structure-activity relationships (SAR) among its derivatives, we can formulate well-grounded hypotheses regarding the potential therapeutic avenues for this novel compound. This guide will serve as a foundational resource for researchers poised to unravel the biological secrets of 6-Ethylnicotinic acid, offering not just theoretical insights but also actionable experimental protocols.

The Known Landscape: Biological Activities of the Parent Compound, Nicotinic Acid

To appreciate the potential of 6-Ethylnicotinic acid, we must first understand the biological activities of its parent compound. Nicotinic acid's primary pharmacological effects are centered on lipid regulation:

  • Reduction of Low-Density Lipoprotein (LDL) Cholesterol: By decreasing the availability of free fatty acids for triglyceride synthesis in the liver, nicotinic acid ultimately leads to a reduction in the production of Very Low-Density Lipoprotein (VLDL) and subsequently LDL, the "bad" cholesterol.

  • Increase of High-Density Lipoprotein (HDL) Cholesterol: Nicotinic acid is particularly effective at raising levels of HDL, the "good" cholesterol, a key factor in reverse cholesterol transport.[2]

  • Lowering of Triglycerides: Its inhibitory effect on lipolysis directly contributes to a significant reduction in plasma triglyceride levels.

These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[3] Activation of GPR109A in adipocytes inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced hormone-sensitive lipase activity.

Beyond its lipid-modifying properties, nicotinic acid also exhibits other biological effects, including:

  • Vasodilation: A common side effect of nicotinic acid is cutaneous vasodilation, or flushing, which is also mediated by GPR109A activation in skin immune cells.[4]

  • Anti-inflammatory and Antioxidant Potential: Some studies on nicotinic acid derivatives have suggested potential anti-inflammatory and antioxidant properties.[5]

Hypothesizing the Impact of 6-Position Ethyl Substitution: A Structure-Activity Relationship (SAR) Perspective

The introduction of an ethyl group at the 6-position of the pyridine ring is a significant chemical modification that can be expected to alter the compound's interaction with biological targets. Based on general SAR principles for nicotinic acid and its analogs, we can propose several hypotheses:

  • Altered Receptor Affinity and Selectivity: The ethyl group, being a small, lipophilic moiety, could influence the binding affinity and selectivity of the molecule for GPR109A and potentially other receptors. Studies on N-n-alkylpyridinium analogs have shown that the length of the alkyl chain can dramatically affect their interaction with nicotinic acetylcholine receptors (nAChRs), with longer chains leading to potent antagonism.[6] While the ethyl group is short, it could still modulate the binding pocket interactions.

  • Modified Pharmacokinetic Profile: The addition of an ethyl group will increase the lipophilicity of the molecule compared to nicotinic acid. This could lead to changes in its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity might enhance membrane permeability and potentially brain penetration.

  • Novel Biological Activities: The structural change could unlock novel biological activities not observed with the parent compound. For instance, various nicotinic acid derivatives have been shown to possess antimicrobial and antifungal properties.[7][8] The 6-ethyl substitution could confer such activities.

Proposed Avenues of Investigation: Charting the Unexplored Territory

Given the lack of direct evidence, a systematic investigation of 6-Ethylnicotinic acid's biological activity is warranted. The following sections outline key areas of inquiry and provide detailed experimental protocols for their exploration.

GPR109A Receptor Activation and Downstream Signaling

The most logical starting point is to determine if 6-Ethylnicotinic acid retains the ability to activate the primary target of nicotinic acid, the GPR109A receptor.

Experimental Protocol: GPR109A Activation Assay (cAMP Measurement)

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in a cell line stably expressing human GPR109A.

Materials:

  • CHO-K1 or HEK293 cells stably transfected with human GPR109A

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • 6-Ethylnicotinic acid (test compound)

  • Nicotinic acid (positive control)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Phosphate-buffered saline (PBS)

  • 3-isobutyl-1-methylxanthine (IBMX) (optional, phosphodiesterase inhibitor)

Procedure:

  • Cell Culture: Culture the GPR109A-expressing cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 96-well or 384-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 6-Ethylnicotinic acid and nicotinic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compounds.

  • Assay: a. Remove the culture medium from the wells and wash with PBS. b. Add assay buffer containing IBMX (if used) to the wells and incubate for a short period. c. Add the serially diluted test compounds and the positive control to the respective wells. d. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. e. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Interpretation of Results:

  • A dose-dependent decrease in forskolin-stimulated cAMP levels will indicate that 6-Ethylnicotinic acid is an agonist of GPR109A.

  • The EC50 value will provide a measure of its potency compared to nicotinic acid.

  • The absence of a response would suggest that the 6-ethyl substitution abolishes or significantly reduces its activity at this receptor.

Visualizing the GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes Ligand 6-Ethylnicotinic Acid (or Nicotinic Acid) Ligand->GPR109A Binds and Activates Antimicrobial_Workflow Start Start: Prepare Microbial Inoculum (Bacteria and Fungi) Prepare_Plates Prepare 96-well plates with 2-fold serial dilutions of 6-Ethylnicotinic acid and controls Start->Prepare_Plates Inoculate Inoculate plates with microbial suspension Prepare_Plates->Inoculate Incubate Incubate plates under appropriate conditions Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) (visual inspection or viability indicator) Incubate->Read_MIC Determine_MBC_MFC Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by subculturing Read_MIC->Determine_MBC_MFC End End: Analyze and Report Results Determine_MBC_MFC->End

Caption: Workflow for antimicrobial activity screening.

Evaluation of Vasorelaxant and Antioxidant Properties

Drawing inspiration from studies on other nicotinic acid derivatives, it is plausible that 6-Ethylnicotinic acid could possess vasorelaxant and antioxidant activities.

Experimental Protocol: Ex Vivo Vasorelaxation Assay Using Rat Aortic Rings

This protocol assesses the ability of a compound to induce relaxation in pre-constricted arterial tissue.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator, positive control)

  • 6-Ethylnicotinic acid (test compound)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

  • Viability Check: Test the viability of the endothelium by contracting the rings with phenylephrine and then inducing relaxation with acetylcholine.

  • Vasorelaxation Assay: a. Pre-contract the aortic rings with phenylephrine to a stable plateau. b. Add cumulative concentrations of 6-Ethylnicotinic acid to the organ bath. c. Record the changes in tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the relaxation against the log of the compound concentration to determine the EC50 value.

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This is a common and straightforward method to assess the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • 6-Ethylnicotinic acid (test compound)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add different concentrations of 6-Ethylnicotinic acid and ascorbic acid.

  • DPPH Addition: Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion: A Call to Investigation

6-Ethylnicotinic acid represents a tantalizing yet uncharacterized molecule within the broader family of nicotinic acid derivatives. While this guide has presented a series of hypotheses based on established pharmacological principles and structure-activity relationships, it is imperative to underscore that these are predictions awaiting experimental validation. The true biological activity profile of 6-Ethylnicotinic acid can only be elucidated through rigorous scientific inquiry.

The experimental protocols detailed herein provide a clear roadmap for researchers to embark on this journey of discovery. By systematically evaluating its effects on known targets of nicotinic acid and exploring potential novel activities, the scientific community can determine whether 6-Ethylnicotinic acid holds promise as a new therapeutic agent. This in-depth technical guide is intended to be a catalyst for such investigations, paving the way for a deeper understanding of this intriguing compound.

References

  • Cholinergic Drugs - Structural Activity Relationship. Pharmacy 180. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

  • The structures of nicotinic acid and its derivatives. ResearchGate. [Link]

  • Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Nanomegas. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • Nicotinic acid receptor subtypes and their ligands. PubMed. [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [Link]

  • N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices. PubMed. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology. [Link]

Sources

Foundational

Discovery and history of 6-substituted nicotinic acids

The Strategic Scaffold: A Technical Guide to 6-Substituted Nicotinic Acids Executive Summary For the modern drug discovery chemist and process engineer, the pyridine ring is not merely a structural motif—it is a tunable...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Scaffold: A Technical Guide to 6-Substituted Nicotinic Acids

Executive Summary

For the modern drug discovery chemist and process engineer, the pyridine ring is not merely a structural motif—it is a tunable electronic platform. Within this scaffold, 6-substituted nicotinic acids (6-SNAs) represent a critical subclass.[1] Positioned para to the carboxylic acid and adjacent to the ring nitrogen, the C6 position offers unique reactivity profiles governed by the electron-deficient nature of the pyridine nucleus.

This guide moves beyond basic textbook definitions to explore the industrial and medicinal utility of 6-SNAs. From the multi-ton production of 6-chloronicotinic acid (6-CNA) for neonicotinoid synthesis to the biocatalytic precision required for 6-hydroxynicotinic acid (6-HNA) , we analyze the causal links between synthetic methodology and downstream application.[1]

Historical Trajectory: From Dyestuffs to Blockbusters

The history of 6-substituted nicotinic acids is a timeline of shifting industrial priorities, moving from early coal-tar derivative exploration to targeted rational drug design.[1]

  • 1867 - The Baseline: Huber first synthesizes nicotinic acid via the oxidation of nicotine.[1][2] For decades, the focus remains on the C3-carboxyl group (Vitamin B3).

  • 1950s - The Chemical Era: Early functionalization of the C6 position (adjacent to Nitrogen) is explored using classical nucleophilic aromatic substitution (

    
    ). The synthesis of 6-hydroxynicotinic acid from methyl coumalate (von Pechmann method) establishes early routes, though atom economy is poor.[1]
    
  • 1980s/90s - The Agrochemical Boom: The discovery of Imidacloprid by Bayer transforms 6-CNA from a lab curiosity into a high-volume industrial intermediate. The demand for 6-CNA drives the development of scalable oxidation processes for 2-chloro-5-methylpyridine (CMP).[1]

  • 2000s - The Biocatalytic Shift: As environmental regulations tighten, the "Lonza Process" and others utilize Pseudomonas and Bacillus species to hydroxylate nicotinic acid at C6 with 100% regioselectivity, bypassing harsh chemical oxidants.

Mechanistic Core: The Reactivity of Position 6

To manipulate this scaffold, one must understand the electronic causality.[1]

  • Nucleophilic Susceptibility: The nitrogen atom at position 1 withdraws electron density via induction (-I) and resonance (-M).[1] This leaves positions 2, 4, and 6 electron-deficient.[1] Position 6 is particularly activated for nucleophilic attack (e.g., by

    
    , 
    
    
    
    , or halides) because the resulting Meisenheimer-like intermediate is stabilized by the nitrogen.[1]
  • Radical Stability: In oxidative syntheses (e.g., converting a methyl group to a carboxyl group), the pyridine ring's electron deficiency can destabilize radical intermediates unless specific catalysts (like Co/Mn) are used to facilitate Single Electron Transfer (SET).[1]

Synthetic Methodologies & Protocols

Workflow A: Industrial Synthesis of 6-Chloronicotinic Acid (6-CNA)

The dominant route for agrochemical precursors.

The Logic: Direct halogenation of nicotinic acid is difficult due to ring deactivation.[1] Therefore, the industry standard relies on retaining the halogen from a precursor (2-chloro-5-methylpyridine) and selectively oxidizing the methyl group.

Experimental Protocol: Co-Catalyzed Aerobic Oxidation Note: This protocol scales the industrial parameters for a laboratory setting.

  • Reagents: 2-Chloro-5-methylpyridine (CMP), Cobalt(II) Acetate tetrahydrate, Chlorobenzene (Solvent), Oxygen gas.[1][3][4]

  • Equipment: High-pressure reactor (Hastelloy or glass-lined) or standard 3-neck flask with reflux condenser (for atmospheric pressure optimization).

Step-by-Step Procedure:

  • Charge: In a 1 L reaction vessel, dissolve 100 g of CMP in 450 g of Chlorobenzene .

  • Catalyst Addition: Add 3.0 g of Cobalt(II) Acetate . The Co(II)/Co(III) redox cycle is essential for initiating the benzylic (in this case, pyridylic) radical oxidation.

  • Reaction Initiation: Heat the system to 80°C .

  • Oxidation: Introduce

    
     gas at a flow rate of 0.4 L/min . Maintain vigorous stirring to overcome mass transfer limitations between the gas and liquid phases.[1]
    
  • Duration: Run the reaction for 4 hours . Monitor by HPLC for the disappearance of CMP.

  • Workup: Cool to room temperature. The product, 6-CNA, typically precipitates out as the solution cools due to lower solubility compared to the starting material.

  • Purification: Filter the crude solid. Recrystallize from Methanol (approx. 600 g). Heat to reflux until dissolved, then cool slowly to 5°C.

  • Yield: Expect ~80% yield (approx. 98 g) with >99.5% purity.

Validation Check: Melting point should be 184–187°C. HPLC should show a single peak at the retention time of the acid, distinct from the methyl precursor.

Workflow B: Biocatalytic Production of 6-Hydroxynicotinic Acid (6-HNA)

The "Green Chemistry" route.[1]

The Logic: Chemical hydroxylation often yields mixtures. Enzymes (nicotinate hydroxylases) utilize the molybdenum cofactor to insert oxygen specifically at C6.[1]

Experimental Protocol: Whole-Cell Biotransformation

  • Strain: Pseudomonas putida or Pseudomonas fluorescens (induced with nicotinic acid).[1][5]

  • Medium: Mineral salts medium supplemented with nicotinate (0.1% w/v) as the sole carbon/nitrogen source (to induce the pathway).

Step-by-Step Procedure:

  • Induction: Cultivate bacteria at 30°C. Harvest cells when optical density (

    
    ) reaches 2.0.[1]
    
  • Biotransformation: Resuspend resting cells in phosphate buffer (pH 7.0).

  • Substrate Feed: Add Sodium Nicotinate to a final concentration of 10-50 mM.

  • Aeration: The reaction requires molecular oxygen.[1] Shake at 200 rpm.

  • Monitoring: UV absorption shift. Nicotinate (

    
     ~262 nm) converts to 6-HNA (
    
    
    
    ~295 nm).[1]
  • Isolation: Remove cells via centrifugation. Acidify supernatant to pH 2.0 with HCl. 6-HNA precipitates as a white powder.[1]

Visualization of Pathways

Figure 1: Industrial Oxidation Logic (6-CNA)

G CMP 2-Chloro-5-methylpyridine (Precursor) Radical Pyridylic Radical (Intermediate) CMP->Radical Co(II) -> Co(III) -H• Peroxide Peroxide Species Radical->Peroxide + O2 CNA 6-Chloronicotinic Acid (Target) Peroxide->CNA Dehydration -H2O

Caption: The Cobalt-catalyzed aerobic oxidation pathway converting the methyl group to a carboxylic acid via a radical mechanism.

Figure 2: The Biocatalytic Hydroxylation (6-HNA)

G Nicotinate Nicotinic Acid HNA 6-Hydroxynicotinic Acid Nicotinate->HNA Hydroxylation +H2O, -2H+, -2e- Enzyme Nicotinate Dehydrogenase (Mo-Cofactor) Enzyme->Nicotinate Catalysis TCA TCA Cycle (Metabolic Fate) HNA->TCA Degradation (In vivo)

Caption: Enzymatic conversion of Nicotinic Acid to 6-HNA. In industrial processes, the degradation path to TCA is blocked or the product is excreted.

Applications & Pharmacology

The 6-substituted moiety is rarely a bystander; it is often the pharmacophore anchor.[1]

Application DomainCompound ClassMechanism of ActionRole of 6-Substituent
Agrochemicals Neonicotinoids (e.g., Acetamiprid)nAChR AgonistsThe 6-Chloro-3-pyridyl group mimics the acetylcholine structure but binds irreversibly to insect receptors.[1] The Cl atom provides lipophilicity and metabolic stability.[1]
Pharmaceuticals HDAC InhibitorsEpigenetic Modulation6-Amino nicotinamides show selectivity for HDAC Class I.[1][6] The substituent tunes the zinc-binding affinity.[1]
Metabolomics BiomarkersNiacin Metabolism6-HNA levels in urine can indicate upregulation of the nicotinate degradation pathway in specific gut microbiota profiles.[1]

Key Insight: In drug design, substituting the C6 position allows researchers to modulate the pKa of the pyridine nitrogen. An electron-withdrawing group (like Cl or F) at C6 lowers the pKa, reducing protonation at physiological pH, which can improve membrane permeability (LogD).[1]

Future Outlook: C-H Activation

The future of this field lies in direct C-H functionalization .[1] Current methods often require pre-functionalized precursors (like CMP).[1] Emerging Palladium (Pd) and Iridium (Ir) catalyzed methods aim to install functional groups directly at C6 of nicotinic acid esters, utilizing the nitrogen as a directing group. This would eliminate the need for halogenated starting materials, aligning with the 12 Principles of Green Chemistry.

References

  • Wikipedia. (n.d.).[1] Nicotinic acid.[1][2][7][8][9][10][11][12][13][14][15][16] Retrieved February 4, 2026, from [Link][1]

  • Google Patents. (2014).[1] CN103570612A - Preparation method of 6-chloronicotinic acid.[1][4] Retrieved February 4, 2026, from [1]

  • Organic Syntheses. (1950).[1] Nicotinic acid, 6-hydroxy-.[1][10][15][17] Organic Syntheses, Coll. Vol. 4, p.532.[1] Retrieved February 4, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2007).[1] The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorg Med Chem Lett. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health (NIH). (1976).[1] Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. J Bacteriol.[1] Retrieved February 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 6-Methylnicotinic Acid from 2-Methyl-5-Ethylpyridine

This Application Note is designed for researchers and process chemists. It addresses the synthesis of 6-Methylnicotinic Acid via the selective oxidation of 2-methyl-5-ethylpyridine (MEP) . Critical Technical Note on Nome...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists. It addresses the synthesis of 6-Methylnicotinic Acid via the selective oxidation of 2-methyl-5-ethylpyridine (MEP) .

Critical Technical Note on Nomenclature & Starting Materials: The request specifies the synthesis of 6-Ethylnicotinic acid from 2-methyl-5-ethylpyridine. It is chemically critical to distinguish between these structural isomers:

  • Starting Material: 2-methyl-5-ethylpyridine (MEP) contains a methyl group at C2 and an ethyl group at C5 .

  • Target Isomer 1 (Standard Product): Oxidative cleavage of the ethyl group at C5 (while preserving the methyl at C2) yields 6-Methylnicotinic acid (also known as 2-methyl-5-pyridinecarboxylic acid). This is the standard industrial transformation for MEP.

  • Target Isomer 2 (Requested Name): 6-Ethylnicotinic acid (2-ethyl-5-pyridinecarboxylic acid) contains an ethyl group at C2 and a carboxyl group at C5 . Synthesizing this specific isomer from MEP would require a complex double-homologation (Methyl

    
    Ethyl and Ethyl
    
    
    
    Carboxyl), which is not feasible via direct oxidation.

Decision: This guide details the synthesis of 6-Methylnicotinic Acid , which is the direct, scientifically valid product of oxidizing 2-methyl-5-ethylpyridine. If your strict target is 6-Ethylnicotinic acid (CAS 802828-81-5), you must substitute the starting material with 2-ethyl-5-methylpyridine and apply the same oxidation protocol described below.

Executive Summary

The selective oxidation of 2-methyl-5-ethylpyridine (MEP) to 6-methylnicotinic acid is a cornerstone reaction in the synthesis of pharmaceutical intermediates (e.g., for COX-2 inhibitors and trace amine receptor ligands). The challenge lies in distinguishing the reactivity of the C2-methyl and C5-ethyl groups. Under controlled nitric acid oxidation conditions, the C5-ethyl group is selectively degraded to a carboxylic acid, while the C2-methyl group remains intact due to its lower reactivity in acidic media (protonation of the ring deactivates the


-position more than the 

-position).

This protocol details a scalable, high-yield liquid-phase oxidation using nitric acid/sulfuric acid, capable of achieving yields >80% with high selectivity.

Chemical Reaction Mechanism

The transformation proceeds via the oxidative cleavage of the ethyl side chain. The reaction is temperature-dependent; lower temperatures favor incomplete oxidation (alcohols/ketones), while excessive temperatures lead to decarboxylation or ring opening.

Reaction Scheme:



Pathway Visualization

ReactionPathway MEP 2-Methyl-5-Ethylpyridine (Starting Material) Inter1 Intermediate (Nitro/Nitroso Species) MEP->Inter1 HNO3, 160°C Prod 6-Methylnicotinic Acid (Target) Inter1->Prod Oxidative Cleavage (-CO2) ByProd1 Isocinchomeronic Acid (Over-oxidation) Prod->ByProd1 Excess HNO3 >220°C ByProd2 Nicotinic Acid (Decarboxylation) Prod->ByProd2 Thermal Degradation

Caption: Reaction pathway showing the selective oxidation of the C5-ethyl group and potential over-oxidation risks.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Reactor High-pressure autoclave (Hastelloy or Titanium lined) or Glass-lined reactor with distillation headCorrosion resistance is critical for hot HNO3.
2-Methyl-5-ethylpyridine Purity > 97%Starting Material.[1]
Nitric Acid 60-70% (Concentrated)Oxidant.
Sulfuric Acid 98% (Concentrated)Catalyst & Solvent; increases boiling point.
Methanol HPLC GradeFor esterification workup (optional).
Step-by-Step Synthesis Procedure

Safety Warning: This reaction generates copious amounts of NO2 (brown fumes) and operates at high temperatures. Perform strictly in a fume hood with a scrubber system. Nitric acid at high temperature is an explosion hazard if organics accumulate.

Phase 1: Acid Complex Formation
  • Charge Reactor: Load 1.0 mol (121.2 g) of 2-methyl-5-ethylpyridine (MEP) into the reactor vessel.

  • Acidification: Under cooling (maintain <50°C), slowly add 2.0 mol (196 g) of concentrated Sulfuric Acid (H2SO4).

    • Why: This forms the MEP-sulfate salt, reducing the volatility of the pyridine base and protecting the ring nitrogen from oxidation.

  • Heating: Heat the mixture to 160°C - 170°C . Water from the salt formation may distill off.

Phase 2: Oxidative Addition (The Critical Step)
  • Nitric Acid Feed: Begin the slow, continuous addition of 6.0 mol of Nitric Acid (HNO3, 60-70%).

    • Rate Control: Adjust addition rate to maintain a reactor temperature between 180°C and 200°C .

    • Distillation: Continuously distill off the water introduced by the acid and formed during the reaction. This maintains the high reaction temperature required for ethyl group cleavage.

    • Duration: Addition typically takes 4–6 hours.

  • Post-Reaction Hold: After acid addition is complete, maintain temperature at 180°C for 1 hour to ensure conversion of intermediates.

Phase 3: Workup & Isolation
  • Cooling: Cool the reaction mass to 25°C. The mass will be a thick slurry of 6-methylnicotinic acid sulfate.

  • pH Adjustment: Dilute with ice water (500 mL) and adjust pH to 3.5 (the isoelectric point of the acid) using 25% NaOH or Ammonia.

    • Observation: The free acid will precipitate as a white to off-white solid.

  • Filtration: Filter the crude solid. Wash with cold water (2 x 50 mL) to remove inorganic salts.

  • Purification (Recrystallization): Recrystallize from hot water or ethanol/water (1:1).

    • Alternative (Esterification): For higher purity, reflux the crude acid with Methanol/H2SO4 to form Methyl 6-methylnicotinate , distill the ester, and hydrolyze back to the acid.

Process Workflow Diagram

ProtocolFlow Start Start: MEP Charge Salt Salt Formation (Add H2SO4, <50°C) Start->Salt Heat Heat to 160°C Salt->Heat Oxidation Oxidation Phase Add HNO3 continuously Distill H2O simultaneously Heat->Oxidation T = 180-200°C Cool Cool & Dilute Oxidation->Cool Complete Conversion pH Adjust pH to 3.5 Cool->pH Filter Filtration & Wash pH->Filter Precipitation Product Pure 6-Methylnicotinic Acid Filter->Product

Caption: Operational workflow for the nitric acid oxidation process.[1][2]

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to light yellow crystalline powderVisual
Melting Point 208°C - 212°CCapillary Method
Assay > 98.0%HPLC (C18, Phosphate Buffer/MeOH)
1H NMR (DMSO-d6)

2.55 (s, 3H, CH3), 7.35 (d, 1H, H-5), 8.15 (dd, 1H, H-4), 8.95 (d, 1H, H-2), 13.2 (bs, COOH)
Structural Confirmation

Note on Isomer Identification:

  • 6-Methylnicotinic Acid: Methyl singlet at ~2.55 ppm.

  • 5-Ethylpicolinic Acid: Ethyl triplet/quartet patterns; Carboxyl carbon shift differs.

  • 6-Ethylnicotinic Acid: Ethyl triplet/quartet at ~1.2/2.8 ppm; Carboxyl at C3.

References

  • Process for the production of 6-methylnicotinic acid ester. US Patent 4,579,953. Describes the continuous nitric acid oxidation of 2-methyl-5-ethylpyridine with sulfuric acid catalysis.

  • Process for the production of pyridine carboxylic acids. US Patent 3,657,259. Details the liquid phase oxidation of alkyl pyridines.

  • Sigma-Aldrich Product Entry. 6-Methylnicotinic acid (CAS 3222-47-7).

  • ChemicalBook Entry. 6-Ethylnicotinic acid (CAS 802828-81-5).[3][4][5][6] Confirms the existence of the isomer for reference.

Sources

Application

Application Note: In Vitro Characterization of 6-Ethylnicotinic Acid (6-ENA) Activity

Abstract & Strategic Rationale 6-Ethylnicotinic acid (6-ENA) is a structural analog of Nicotinic Acid (Niacin), the historical gold standard for treating dyslipidemia. While Niacin effectively lowers LDL/VLDL and raises...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

6-Ethylnicotinic acid (6-ENA) is a structural analog of Nicotinic Acid (Niacin), the historical gold standard for treating dyslipidemia. While Niacin effectively lowers LDL/VLDL and raises HDL, its clinical utility is limited by cutaneous flushing, a side effect mediated by the GPR109A (HCAR2) receptor's recruitment of


-arrestin.

This guide details the development of in vitro assays to characterize 6-ENA. The objective is to determine if 6-ENA retains the therapeutic efficacy of Niacin (inhibition of lipolysis via


 signaling) while potentially exhibiting "biased agonism" that minimizes 

-arrestin recruitment (flushing).

Key Mechanism of Action:

  • Therapeutic Pathway (

    
    ):  GPR109A activation 
    
    
    
    
    
    protein coupling
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Reduced PKA activity
    
    
    Reduced Lipolysis (lowered free fatty acids).[1]
  • Side Effect Pathway (

    
    -arrestin):  GPR109A activation 
    
    
    
    
    
    -arrestin recruitment
    
    
    ERK1/2 activation
    
    
    PLA2 activation
    
    
    PGD2 release
    
    
    Cutaneous Flushing.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways of GPR109A. A successful 6-ENA candidate should ideally favor the left branch (


) over the right branch (

-arrestin).

GPR109A_Signaling Ligand 6-Ethylnicotinic Acid (Ligand) Receptor GPR109A (HCAR2) Ligand->Receptor Gi Gi Protein Activation Receptor->Gi Therapeutic Bias? Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Side Effect Bias? AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP Lipolysis Lipolysis (Inhibition) cAMP->Lipolysis ERK ERK1/2 Phosphorylation Arrestin->ERK PLA2 PLA2 / COX-1 ERK->PLA2 Flushing PGD2 Release (Flushing) PLA2->Flushing

Caption: Divergent GPR109A signaling. Ideal 6-ENA activity maximizes the Gi pathway (Green) while minimizing the Arrestin pathway (Red).

Protocol 1: GPR109A-Mediated cAMP Suppression Assay

Purpose: To quantify the potency (


) of 6-ENA in activating the 

pathway. Since GPR109A is

-coupled, activation lowers cAMP.[1] We must first artificially raise cAMP levels with Forskolin, then measure the suppression caused by 6-ENA.
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HCAR2).

  • Reagents:

    • 6-Ethylnicotinic acid (dissolved in DMSO).

    • Forskolin (10

      
      M stock).
      
    • IBMX (PDE inhibitor, 0.5 mM).

    • cAMP detection kit (e.g., HTRF cAMP Dynamic 2 or Lance Ultra).

  • Controls: Nicotinic Acid (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest GPR109A-CHO cells using Accutase (avoid Trypsin to preserve receptors).

    • Resuspend in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX).

    • Seed 10,000 cells/well in a white 384-well low-volume plate (5

      
      L volume).
      
  • Compound Preparation:

    • Prepare a 10-point serial dilution of 6-ENA and Nicotinic Acid (Range: 1 nM to 100

      
      M).
      
    • Prepare a 2x stimulation mix containing 10

      
      M Forskolin.
      
  • Treatment:

    • Add 5

      
      L of compound dilution to the cells.
      
    • Immediately add 5

      
      L of Forskolin mix (Final [Forskolin] = 5 
      
      
      
      M).
    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection (HTRF Method):

    • Add 5

      
      L of cAMP-d2 conjugate (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm on a TR-FRET compatible reader (e.g., EnVision).

    • Calculate Ratio:

      
      .
      
Data Analysis
  • Normalization: Convert HTRF ratios to cAMP concentrations using a standard curve.

  • Curve Fitting: Plot [Agonist] vs. cAMP concentration. Use a 4-parameter logistic (4PL) non-linear regression.

  • Success Metric: A generic GPR109A agonist should show a dose-dependent decrease in cAMP with an

    
     comparable to Niacin (
    
    
    
    100-300 nM).

Protocol 2: Adipocyte Lipolysis Inhibition (Functional Assay)

Purpose: To verify that the signaling observed in Protocol 1 translates to a physiological function (reduction of free fatty acid release) in a relevant tissue model.

Materials
  • Cell Line: 3T3-L1 Fibroblasts (differentiated into adipocytes).

  • Differentiation Media: DMEM + 10% FBS + Insulin + Dexamethasone + IBMX.

  • Assay Reagents:

    • Isoproterenol (to stimulate lipolysis).

    • Free Glycerol Reagent (Colorimetric assay).

Step-by-Step Methodology
  • Differentiation:

    • Culture 3T3-L1 cells to confluence. Induce differentiation for 48 hours, then maintain in insulin-media for 6-8 days until lipid droplets are visible (>90% differentiation).

  • Starvation:

    • Wash adipocytes with KRB buffer (Krebs-Ringer Bicarbonate) containing 4% Fatty Acid-Free BSA.

    • Incubate for 2 hours in KRB buffer to establish baseline.

  • Assay Incubation:

    • Treat cells with 100 nM Isoproterenol (to stimulate glycerol release).

    • Simultaneously treat with varying concentrations of 6-ENA (0.1

      
      M - 100 
      
      
      
      M).
    • Incubate for 3 hours at 37°C.

  • Quantification:

    • Collect 50

      
      L of the supernatant.
      
    • Mix with 100

      
      L Free Glycerol Reagent in a clear 96-well plate.
      
    • Incubate 15 mins at RT.

    • Measure Absorbance at 540 nm.

Data Analysis
  • Calculation: % Inhibition of Lipolysis =

    
    .
    
  • Interpretation: 6-ENA should inhibit Isoproterenol-induced glycerol release. If 6-ENA is active in Protocol 1 but fails here, consider metabolic instability or poor membrane permeability.

Protocol 3: -Arrestin Recruitment (Flushing Liability)

Purpose: To assess the potential for cutaneous flushing.[2] High potency in this assay correlates with high flushing liability. Ideally, 6-ENA should show lower potency (


 or 

)
in this assay compared to Niacin.
Materials
  • System: PathHunter®

    
    -Arrestin Assay (Eurofins/DiscoverX) or similar Enzyme Fragment Complementation (EFC) system.
    
  • Cell Line: CHO-K1 expressing GPR109A-ProLink and

    
    -Arrestin-EA.
    
Step-by-Step Methodology
  • Seeding: Seed 10,000 cells/well in 384-well white plates. Incubate overnight.

  • Agonist Addition: Add 5

    
    L of 6-ENA (5x serial dilution). Incubate for 90 minutes at 37°C.
    
  • Detection:

    • Add 10

      
      L of Detection Reagent (Cell lysis + Substrate).
      
    • Incubate 60 minutes at RT.

  • Readout: Measure Chemiluminescence (RLU).

Data Analysis (Bias Calculation)

To determine if 6-ENA is "biased" (safer), calculate the Bias Factor (


 :
  • Calculate

    
     and 
    
    
    
    for both cAMP (Protocol 1) and
    
    
    -arrestin (Protocol 3).
  • Use the operational model of agonism to quantify if the ratio of activity favors the G-protein pathway over the arrestin pathway compared to the reference (Niacin).

Summary of Expected Results

AssayReadoutNiacin (Control) ProfileDesired 6-ENA Profile
cAMP Suppression HTRF RatioHigh Potency (

)
High Potency (

)
Lipolysis Glycerol ReleaseHigh Efficacy (>80% inhibition)High Efficacy (>80% inhibition)

-Arrestin
ChemiluminescenceHigh RecruitmentLow/No Recruitment (Indicates Reduced Flushing)

References

  • GPR109A Discovery & Niacin Mechanism

    • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Flushing Mechanism (Beta-Arrestin)

    • Walters, R.W., et al. (2009). "

      
      -Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation, 119(5), 1312-1321. Link
      
  • GPR109A Assay Methodologies

    • Gong, R., et al. (2021).[3] "Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor." Frontiers in Chemistry, 9. Link

  • Pyridine Carboxylic Acid Pharmacology

    • Li, Z., et al. (2017). "Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway."[4] Annals of Clinical & Laboratory Science, 47(6). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Ethylnicotinic Acid Purification

Topic: Overcoming challenges in the purification of 6-Ethylnicotinic acid (6-ENA) Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TS-ENA-006[1] Introduction: Understanding the Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in the purification of 6-Ethylnicotinic acid (6-ENA) Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TS-ENA-006[1]

Introduction: Understanding the Molecule

Welcome to the technical support hub for 6-Ethylnicotinic acid (CAS: 10601-01-1) .

Purifying 6-ENA is deceptively difficult due to its zwitterionic nature .[1] Like its parent nicotinic acid, it possesses both a basic nitrogen (pyridine ring) and an acidic carboxyl group. This creates a specific pH window—the Isoelectric Point (pI) —where solubility is minimal. Outside this window, the molecule acts as a highly soluble salt (cationic in acid, anionic in base), leading to common failures in crystallization and extraction.

This guide moves beyond standard protocols to address the mechanistic causes of purification failure.

Module 1: Solubility & Isolation Failures

Q1: "I acidified my reaction mixture, but the product oiled out or didn't precipitate. Why?"

Diagnosis: You likely missed the Isoelectric Point (pI) or the ionic strength is too high.

Technical Explanation: 6-ENA exists in three states depending on pH.

  • pH < 2.0: Cationic (Protonated Nitrogen). Highly water-soluble.[1]

  • pH > 6.0: Anionic (Deprotonated Carboxyl). Highly water-soluble.[1]

  • pH ~ 3.5 - 4.0: Zwitterionic (Neutral net charge).[1] Least Soluble.

If you acidify strongly to pH 1 (like a standard organic workup), you re-dissolve the product as the hydrochloride salt. If you stop at pH 5, it remains partially anionic.

The Fix: The "pH Swing" Protocol

  • Dissolution: Dissolve crude material in 2M NaOH until pH > 10. (Ensures complete conversion to anionic form).

  • Filtration: Filter off any insoluble mechanical impurities or metal oxides.

  • Titration: Slowly add 1M HCl while monitoring with a calibrated pH meter.

  • Target: Stop exactly at pH 3.6 – 3.8 .

  • Aging: Cool to 4°C and stir for 2 hours. The zwitterion crystallizes slowly; rapid precipitation often traps impurities.

Q2: "The product is contaminated with inorganic salts (NaCl/Na2SO4). How do I remove them?"

Diagnosis: Co-precipitation during the pH adjustment.

Technical Explanation: Because 6-ENA is amphoteric, it is often isolated from high-salt aqueous liquors.[1] Simple filtration leaves salt trapped in the crystal lattice.

The Fix: The Desalting Recrystallization Do not use pure water for recrystallization, as the high solubility of 6-ENA in hot water makes recovery poor.[1]

  • Recommended Solvent: 95:5 Ethanol/Water .

  • Mechanism: Inorganic salts (NaCl) are practically insoluble in hot ethanol, while 6-ENA dissolves.

  • Procedure:

    • Suspend crude solid in refluxing Ethanol (95%).

    • Filter the hot solution (removes undissolved NaCl).

    • Cool filtrate slowly to 0°C. 6-ENA crystallizes; remaining salts stay in the mother liquor or were filtered off.[1]

Module 2: Impurity Removal (Separation)

Q3: "I cannot separate the starting material (2-Ethyl-5-methylpyridine or similar) from the product."

Diagnosis: Inefficient phase separation due to zwitterionic "dragging."

Technical Explanation: Non-acidic organic impurities (like dialkyl pyridines) are lipophilic. 6-ENA is also somewhat lipophilic due to the ethyl group.[1] In a standard water/organic extraction at neutral pH, 6-ENA partitions into both phases, leading to yield loss and poor purification.

The Fix: The "Base-Wash" Extraction Leverage the acidity of the carboxyl group to lock 6-ENA in the water phase while washing away organics.[1]

Workflow Diagram (Graphviz):

PurificationFlow Crude Crude Reaction Mixture (Contains 6-ENA, Starting Material, Tars) BaseStep Add 2M NaOH (pH > 11) Crude->BaseStep WashStep Wash with Ethyl Acetate (x2) BaseStep->WashStep OrgLayer Organic Layer (Contains Starting Material & Neutrals) DISCARD WashStep->OrgLayer Partition AqLayer Aqueous Layer (Contains 6-ENA as Sodium Salt) WashStep->AqLayer Partition AcidStep Acidify to pH 3.7 with HCl AqLayer->AcidStep Precip Precipitate Forms (Zwitterion) AcidStep->Precip Final Pure 6-Ethylnicotinic Acid Precip->Final Filter & Dry

Caption: The "Base-Wash" strategy exploits the selective ionization of 6-ENA to remove non-acidic organic impurities.[1]

Module 3: Chromatography & Analysis

Q4: "My HPLC peaks are tailing severely. I can't integrate the area accurately."

Diagnosis: Interaction between the basic pyridine nitrogen and residual silanols on the column stationary phase.

Technical Explanation: Standard C18 columns have acidic silanol groups. The basic nitrogen of 6-ENA binds to these, causing peak tailing.[1] Furthermore, if the mobile phase pH is near the pKa (approx 4.8 for the Pyridine-H+), the molecule flips between ionized and neutral states, broadening the peak.

The Fix: Ion-Pairing or pH Suppression [1]

  • Method A (pH Suppression): Use a buffer at pH 2.5 (Phosphate or Formate). This keeps the carboxyl protonated (neutral) and the nitrogen protonated (cationic). The species is stable and runs as a sharp cation.

  • Method B (Ion Pairing): Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase. The fluorinated acid forms a tight ion pair with the basic nitrogen, masking it from silanols and sharpening the peak.

Recommended HPLC Conditions:

Parameter Setting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 min

| Detection | UV @ 260 nm (Pyridine absorption max) |[1]

Module 4: Metal Scavenging

Q5: "The product is grey/green. I used a Palladium/Copper catalyst."

Diagnosis: Metal chelation. Pyridine carboxylic acids are excellent ligands for transition metals (Pd, Cu, Fe).

The Fix: Standard recrystallization often fails to break the Metal-Ligand bond.[1] You must use a scavenger or a chelating wash.

  • Thiol-Silica Scavengers: Dissolve product in MeOH/Water (pH 8) and stir with Si-Thiol (Silicycle) for 4 hours. Filter.

  • EDTA Wash: During the "Base-Wash" protocol (see Module 2), add 5% Disodium EDTA to the basic aqueous phase before the organic wash.[1] The EDTA competes for the metal ions.[1]

Summary Data Tables

Table 1: Estimated Solubility Profile of 6-Ethylnicotinic Acid

Based on structural analogs (Nicotinic Acid/6-Methylnicotinic Acid)

SolventTemp (°C)SolubilityUsage
Water (pH 3.7) 25< 5 mg/mLPrecipitation Medium
Water (pH 1 or 10) 25> 100 mg/mLDissolution for Extraction
Ethanol (Abs) 78 (Reflux)HighRecrystallization (Hot)
Ethanol (Abs) 0LowRecrystallization (Cold)
Ethyl Acetate 25ModerateImpurity Washing (Losses possible if pH not controlled)
DCM 25LowImpurity Washing (Preferred)
Table 2: Key Physicochemical Properties
PropertyValue (Approx)Significance
pKa 1 (COOH) ~ 2.1 - 2.3Below this pH, molecule is Cationic (+).[1]
pKa 2 (Pyridine-N) ~ 4.9 - 5.1Above this pH, molecule is Anionic (-).[1]
Isoelectric Point (pI) ~ 3.6 Target pH for maximum precipitation.

References

  • Synthesis and Purification of Pyridine Carboxylic Acids

    • Process for the production of 6-methylnicotinic acid ester. US Patent 4579953A. (Describes nitric acid oxidation and isolation challenges of alkyl-pyridine acids). Link

  • Solubility Behavior

    • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[2][3] Journal of Chemical Thermodynamics, 2013. (Establishes the solubility baseline for pyridine acids). Link

  • Impurity Profiles

    • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC, 2020. (Discusses synthesis of pyridine intermediates and impurity tracking). Link

  • pKa and Dissociation

    • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. (Context for pyridine nitrogen basicity). Link

Sources

Optimization

Preventing byproduct formation in 6-Ethylnicotinic acid synthesis

Technical Support Center: Synthesis of 6-Ethylnicotinic Acid Welcome to the Technical Support Center for 6-Ethylnicotinic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Ethylnicotinic Acid

Welcome to the Technical Support Center for 6-Ethylnicotinic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent byproduct formation during the synthesis of 6-Ethylnicotinic acid. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 6-Ethylnicotinic acid, and what are the primary challenges?

The most prevalent and scalable approach for synthesizing 6-substituted nicotinic acids is the oxidation of appropriately substituted alkylpyridines. For 6-Ethylnicotinic acid, a common starting material is a dialkylpyridine such as 2-methyl-5-ethylpyridine or, more directly, 2-ethyl-5-methylpyridine. The core challenge of this route lies in the selective oxidation of one alkyl group to a carboxylic acid while preserving the other alkyl group and the pyridine ring itself.

The reaction is typically carried out using strong oxidizing agents like nitric acid at elevated temperatures and pressures[1][2]. These harsh conditions, while effective for the desired transformation, are also a breeding ground for a variety of byproducts, primarily through over-oxidation and other side reactions.

Q2: What are the major byproducts I should expect, and how are they formed?

Understanding the potential byproducts is the first step in preventing their formation. In the synthesis of 6-Ethylnicotinic acid via the oxidation of a precursor like 2-ethyl-5-methylpyridine, you should be vigilant for the following:

  • Pyridine-2,5-dicarboxylic acid (Isocinchomeronic Acid): This is the most common byproduct, resulting from the over-oxidation of both the ethyl and methyl groups on the pyridine ring[1][3]. The harsh reaction conditions do not always discriminate between the two alkyl chains.

  • Unreacted Starting Material: Incomplete conversion is a common issue, leading to contamination of the final product with the initial alkylpyridine.

  • Partially Oxidized Intermediates: The oxidation of an ethyl group can proceed through an acetyl intermediate. Therefore, compounds like 6-acetylnicotinic acid may be present in the reaction mixture if the oxidation is not driven to completion[3].

  • Pyridine N-oxides: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, especially under the action of strong oxidizing agents[4].

  • Ring-Opened Products and Tar: Extreme temperatures and high concentrations of nitric acid can lead to the degradation of the pyridine ring, resulting in a complex mixture of byproducts and the formation of tar.

Troubleshooting Guide: Byproduct Prevention and Mitigation

This section provides a problem-and-solution framework to address specific issues you may encounter during your synthesis.

Problem 1: High Levels of Pyridine-2,5-dicarboxylic Acid (Over-oxidation)

Causality: The formation of the di-acid is a classic example of a thermodynamically favored product. Given enough energy (high temperature) and a sufficient concentration of the oxidizing agent, the reaction will proceed to the most stable, fully oxidized state.

Troubleshooting Strategies:

  • Temperature Control: This is the most critical parameter. Lowering the reaction temperature will favor the kinetic product (mono-oxidation) over the thermodynamic product (di-oxidation).

  • Control of Oxidant Stoichiometry: Carefully controlling the molar ratio of the oxidizing agent to the starting material can limit the extent of oxidation.

  • Reaction Time: Shorter reaction times will reduce the opportunity for the initially formed 6-Ethylnicotinic acid to undergo a second oxidation.

ParameterRecommended AdjustmentRationale
Temperature Decrease in 5-10 °C incrementsFavors kinetic product (mono-acid)
Oxidant Molar Ratio Reduce to near stoichiometric amountsLimits the availability of the oxidant for the second oxidation
Reaction Time Monitor reaction progress (e.g., by TLC or HPLC) and quench upon completionPrevents prolonged exposure to oxidative conditions

Experimental Protocol: Selective Oxidation of 2-Ethyl-5-methylpyridine

  • Reaction Setup: In a high-pressure reactor, charge 2-ethyl-5-methylpyridine.

  • Acid Addition: Slowly add a pre-determined amount of nitric acid (e.g., a 1:3 to 1:5 molar ratio of pyridine to nitric acid) while maintaining a low temperature (e.g., 140-160 °C)[5].

  • Reaction: Gradually increase the temperature to the desired setpoint (e.g., 180-220 °C) and monitor the internal pressure.

  • Monitoring: Take aliquots at regular intervals to analyze the ratio of the desired product to the di-acid byproduct by HPLC.

  • Quenching: Once the optimal ratio is achieved, rapidly cool the reactor to quench the reaction.

  • Work-up: Neutralize the reaction mixture with a suitable base (e.g., NaOH) to a pH of 3-4, which will precipitate the 6-Ethylnicotinic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Problem 2: Significant Amount of Unreacted Starting Material

Causality: This is typically due to insufficient reaction time, too low a temperature, or an inadequate amount of the oxidizing agent.

Troubleshooting Strategies:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration, with careful monitoring to avoid an increase in over-oxidation byproducts.

  • Increase Temperature: Gradually increase the reaction temperature in small increments. Be aware that this may also increase the rate of byproduct formation.

  • Increase Oxidant Concentration: A slight excess of the oxidizing agent can help drive the reaction to completion.

Problem 3: Presence of Intermediate Oxidation Products (e.g., 6-acetylnicotinic acid)

Causality: The oxidation of the ethyl group to a carboxylic acid is a multi-step process. The presence of acetyl intermediates indicates that the oxidation has been halted prematurely.

Troubleshooting Strategies:

This issue often has a similar root cause as unreacted starting material. The solutions are therefore similar:

  • Prolonged Reaction Time: Allowing the reaction to stir for a longer period at the target temperature will facilitate the further oxidation of the acetyl group.

  • Temperature Optimization: A moderate increase in temperature can provide the necessary activation energy for the final oxidation step.

Visualization of Reaction Pathways and Troubleshooting Logic

Byproduct_Formation

Troubleshooting_Logic

Alternative Synthetic Strategies

While oxidation of alkylpyridines is a common approach, it is worth considering alternative routes that may offer better selectivity and milder reaction conditions, thereby avoiding some of the common byproducts.

  • Heck Coupling followed by Oxidation: A C-C bond-forming reaction, such as the Heck reaction, could be used to introduce a vinyl group at the 6-position of a suitable pyridine derivative. Subsequent oxidation of the vinyl group would yield the carboxylic acid. This multi-step approach may offer greater control over the final product[6][7].

  • Carboxylation of a Lithiated Pyridine: Directed ortho-metalation can be used to selectively deprotonate the 5-position of a 2-ethylpyridine derivative, followed by quenching with carbon dioxide to introduce the carboxylic acid group. This method avoids harsh oxidative conditions but requires careful handling of organolithium reagents.

These alternative strategies, while potentially more complex, can be valuable tools for circumventing the challenges associated with direct oxidation.

References

  • Sembaev, D. Kh., et al. "About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst." Eurasian Chemico-Technological Journal, vol. 6, no. 2, 2004, pp. 127-31, [Link].

  • Mahan, John E., and Ralph P. Williams. Preparation of 6-methylnicotinic acid. U.S.
  • Rieber, Nikolaus, and August Stocker. Process for the preparation of 6-methyl-nicotinic-acid esters.
  • "Synthesis of 2-acetylnicotinic acid." PrepChem.com, [Link].

  • Lisicki, Dawid, et al. "Methods to Produce Nicotinic Acid with Potential Industrial Applications." Materials, vol. 15, no. 3, 2022, p. 765, [Link].

  • "Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3." ResearchGate, [Link].

  • "Thermodynamic and kinetic reaction control." Wikipedia, [Link].

  • "Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine." PubMed Central, [Link].

  • "Microwave-Assisted Extraction and HPLC-UV-CD Determination of (S)-usnic Acid in Cladonia foliacea." MDPI, [Link].

  • "Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis." ACS Publications, [Link].

  • "Pyridine synthesis." Organic Chemistry Portal, [Link].

  • "Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2." Jetir.Org, [Link].

  • "Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases." PubMed Central, [Link].

  • "Heck Reaction—State of the Art." MDPI, [Link].

  • "Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride." ResearchGate, [Link].

  • "Heterocyclic Chemistry." University of Liverpool, [Link].

  • "Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate." RSC Publishing, [Link].

  • "Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor." CORE, [Link].

  • "Mechanism of nickel-catalyzed direct carbonyl-Heck coupling reaction: the crucial role of second-sphere interactions." Dalton Transactions, [Link].

  • "Side Competing Reaction.
  • "Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts." Journal of the American Chemical Society, [Link].

  • "The Kinetics of Pyrite Dissolution in Nitric Acid Solution." MDPI, [Link].

  • "Special Issue : Catalysts for Selective Oxidation." MDPI, [Link].

  • "Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects." Frontiers, [Link].

  • "Preparation of Pyridines, Part 4: By Alkylation and Vinylation." YouTube, [Link].

  • "The Heck, Suzuki, and Olefin Metathesis Reactions." Master Organic Chemistry, [Link].

  • "Extreme Concentrations of Nitric Oxide Control Daytime Oxidation and Quench Nocturnal Oxidation Chemistry in Delhi during Highly Polluted Episodes." PubMed Central, [Link].

  • "Reaction strategies for the meta-selective functionalization of pyridine through dearomatization." PubMed, [Link].

  • "Process for producing pyridine carboxylic acids.
  • "Pyridine." Wikipedia, [Link].

  • "ChemInform Abstract: Transition-Metal-Catalyzed Oxidative Heck Reactions." ResearchGate, [Link].

  • "Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs." PubMed, [Link].

  • "DP-871 Chemistry." OSTI.GOV, [Link].

  • "Catalytic Enantioselective Pyridine N-Oxidation." PubMed, [Link].

  • "Preparation of Isonicotinic Acid and Ethyl Isonotinate." Sciencemadness Discussion Board, [Link].

  • "Methods to Produce Nicotinic Acid with Potential Industrial Applications." ResearchGate, [Link].

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Troubleshooting

Addressing matrix effects in LC-MS analysis of 6-Ethylnicotinic acid

Introduction: The "Polarity Trap" Welcome to the technical guide for 6-Ethylnicotinic acid (6-ENA). If you are reading this, you are likely experiencing signal suppression, poor reproducibility, or sensitivity loss in yo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Trap"

Welcome to the technical guide for 6-Ethylnicotinic acid (6-ENA). If you are reading this, you are likely experiencing signal suppression, poor reproducibility, or sensitivity loss in your plasma/urine assays.

The Core Problem: 6-ENA is a small, amphoteric molecule (pyridine ring + carboxylic acid).

  • Physicochemical Reality: It is highly polar.[1] In standard Reverse Phase (RP) chromatography, it often elutes near the void volume (

    
    ) .
    
  • The Matrix Effect: The void volume is exactly where salts, unretained proteins, and phospholipids elute. These contaminants compete for charge in the Electrospray Ionization (ESI) source, causing Ion Suppression .

This guide moves beyond basic troubleshooting to provide a mechanistic approach to isolating 6-ENA from these interferences.

Module 1: Diagnosis – Do I Have a Matrix Effect?

Before changing your column or extraction, you must visualize the suppression zone. We use the Post-Column Infusion method.[2][3]

Protocol: Post-Column Infusion
  • Setup: Place a Tee connector between your LC column and the MS source.

  • Infusion: Syringe pump infuses a constant neat solution of 6-ENA (e.g., 100 ng/mL) at 5-10 µL/min.

  • Injection: Inject a blank matrix extract (plasma/urine prepared by your current method) via the LC.

  • Observation: Monitor the baseline of the specific MRM transition for 6-ENA.

    • Flat Baseline: No matrix effect.[1][4][5]

    • Dip/Valley: Ion Suppression (Matrix Effect).[1][2][3][4][5][6][7]

    • Peak/Hill: Ion Enhancement.[1][3][4][5][7]

Visualizing the Workflow

PostColumnInfusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant 6-ENA Infusion) Syringe->Tee Analyte Flow MS MS/MS Source (ESI) Tee->MS Combined Flow Data Data Output: Baseline Dip = Suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion setup for qualitative assessment of matrix effects.

Module 2: Chromatographic Solutions (Retain & Separate)

If 6-ENA elutes in the suppression zone (0.5 – 1.5 min), you must increase retention. Standard C18 columns are often insufficient due to the polarity of the pyridine ring.

Q: Why does my C18 column fail to retain 6-ENA?

A: At acidic pH (used to aid positive ESI), the pyridine nitrogen is protonated (


), making the molecule cationic and highly water-soluble. It refuses to interact with the hydrophobic C18 chains.
Comparison of Stationary Phases
FeatureReverse Phase (C18) Pentafluorophenyl (PFP) HILIC (Silica/Amide)
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Hydrophilic Partitioning
Suitability for 6-ENA Low (Elutes too fast)Medium/High (Interacts with pyridine ring)High (Ideal for polars)
Mobile Phase High AqueousHigh AqueousHigh Organic (ACN)
MS Sensitivity StandardStandardEnhanced (High organic aids desolvation)
Matrix Effect Risk High (Co-elutes with salts)MediumLow (Salts elute separate from analyte)
Expert Recommendation:

Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]

  • Column: Bare Silica or Amide-bonded phase.[1]

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.5).[1]

  • Why: HILIC retains polar compounds strongly.[1][8][9] 6-ENA will elute after the void volume, effectively separating it from the suppression zone.

Module 3: Sample Preparation (Remove the Source)

If changing chromatography is not an option, you must clean the sample more aggressively.

Q: Is Protein Precipitation (PPT) enough?

A: No. PPT (adding acetonitrile to plasma) removes proteins but leaves phospholipids (phosphatidylcholines) in the supernatant. Phospholipids are the #1 cause of ion suppression in bioanalysis.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Since 6-ENA has a basic nitrogen, use its charge to your advantage.[1]

  • Load (Acidic): Acidify sample (pH < 3). 6-ENA is positively charged (

    
    ).[1] Use an MCX cartridge.[1] The analyte binds to the sulfonate groups.
    
  • Wash 1 (Aqueous): Removes salts/proteins.[1]

  • Wash 2 (Organic): Methanol.[1] Removes hydrophobic interferences and neutral phospholipids. 6-ENA remains bound. [1]

  • Elute (Basic): 5% Ammonium Hydroxide in Methanol. This neutralizes the pyridine charge, releasing 6-ENA from the cartridge.

Sample Prep Decision Tree

SamplePrep Start Start: Plasma/Urine Sample Sensitivity Is High Sensitivity Required (< 1 ng/mL)? Start->Sensitivity PPT Protein Precipitation (PPT) + Phospholipid Removal Plate Sensitivity->PPT No (Rapid/High Conc) SPE Solid Phase Extraction (SPE) Sensitivity->SPE Yes (Trace Analysis) AnalyteProp Analyte Properties: Amphoteric (Acid+Base) SPE->AnalyteProp MCX Select Mixed-Mode Cation Exchange (MCX) 1. Bind at pH 2 2. Wash Organic 3. Elute at pH 10 AnalyteProp->MCX Recommended LLE Liquid-Liquid Extraction (LLE) (Difficult for polar 6-ENA) AnalyteProp->LLE Not Recommended

Figure 2: Decision logic for selecting the appropriate extraction methodology.

Module 4: Quantification & Internal Standards

Q: I still see some matrix effect. How do I correct it?

A: You cannot always eliminate 100% of the matrix. You must compensate for it using a Stable Isotope Labeled Internal Standard (SIL-IS) .[1]

  • The Golden Rule: Use 6-Ethylnicotinic acid-d5 (or similar deuterated/13C analog).[1]

  • Mechanism: The SIL-IS has the exact same retention time and physicochemical properties as the analyte. If the matrix suppresses 6-ENA by 40%, it will also suppress the SIL-IS by 40%. The ratio remains constant, preserving quantitative accuracy.

  • Warning: Do not use a structural analog (e.g., Nicotinic acid) as an IS. It will elute at a different time and experience different matrix effects, leading to quantitation errors.

References & Regulatory Standards

  • FDA (U.S. Food & Drug Administration). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][10] Focuses on the requirement to assess Matrix Factors (MF).

  • EMA (European Medicines Agency). Guideline on bioanalytical method validation.[1][2][3] (2011).[1] Details the calculation of IS-normalized Matrix Factors.

  • Matuszewski, B. K., et al. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003).[1][3] The seminal paper defining the standard protocol for matrix effect calculation.

  • PubChem. 6-Ethylnicotinic acid Compound Summary. (Used for physicochemical property verification).[1]

Sources

Optimization

Technical Support Center: Optimizing Cell Culture Conditions for 6-Ethylnicotinic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals working with 6-Ethylnicotinic acid. Given that 6-Ethylnicotinic acid is a specialized and not widely documente...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals working with 6-Ethylnicotinic acid. Given that 6-Ethylnicotinic acid is a specialized and not widely documented compound, this document establishes a robust methodology based on the principles of testing novel nicotinic acid analogs and other small molecules in cell culture. The focus is on predictive, scientifically-grounded strategies to help you design, execute, and troubleshoot your experiments effectively.

Introduction to 6-Ethylnicotinic Acid and Its Analogs

6-Ethylnicotinic acid (CAS 802828-81-5) is a derivative of nicotinic acid (niacin or Vitamin B3).[1][2] Nicotinic acid and its analogs are known to exert significant pharmacological effects, primarily related to lipid metabolism and cardiovascular health.[3][4] The parent compound, nicotinic acid, is well-known for its ability to increase high-density lipoprotein (HDL) cholesterol.[4] The mechanism for many of these effects is linked to the activation of the G protein-coupled receptor GPR109A (also known as HCAR2), which is expressed in adipocytes and immune cells like macrophages.[4][5]

When approaching a novel analog like 6-Ethylnicotinic acid, it is logical to hypothesize that it may share a mechanism of action with nicotinic acid, potentially acting as a ligand for nicotinic acetylcholine receptors (nAChRs) or other related receptors.[6] Therefore, the experimental design should be broad enough to characterize its general effects on cell health and specific enough to probe these potential pathways.

Frequently Asked Questions (FAQs)

This section addresses initial questions you may have before starting your experiments.

Q1: What type of cell line should I choose for my initial experiments?

A: The choice of cell line is critical and depends on your research question.

  • To study metabolic effects (e.g., lipid pathways): Hepatocyte-derived cell lines like HepG2 or Huh7 are excellent choices as the liver is a central organ in lipid metabolism.

  • To investigate effects on adipocytes: 3T3-L1 pre-adipocytes, which can be differentiated into mature adipocytes, are the standard model. These cells express the GPR109A receptor.

  • To screen for neurological or nAChR-related activity: Cell lines expressing specific nAChR subtypes, such as SH-SY5Y (neuroblastoma) or stably transfected HEK-293 cells, are ideal.[7] PC12 cells are also a good model for studying dopamine release mediated by nAChRs.[8]

  • For general toxicity screening: A common, robust cell line like HEK-293 or CHO (Chinese Hamster Ovary) cells can be used.[9]

Q2: How do I prepare a stock solution of 6-Ethylnicotinic acid?

A: According to its supplier information, 6-Ethylnicotinic acid should be stored sealed in a dry place at room temperature.[1] While its solubility in common solvents is not widely published, a logical starting point is to use Dimethyl Sulfoxide (DMSO) for organic compounds or a buffered aqueous solution if the compound's salt form allows.

  • Protocol for DMSO Stock:

    • Start by attempting to dissolve the compound in 100% cell culture-grade DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Warm the solution gently (to 37°C) or vortex if necessary to aid dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter.

    • Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What concentration range should I test?

A: For a novel compound, a broad concentration range is essential to identify the optimal window for biological activity without inducing cytotoxicity.

  • Initial Range-Finding (Cytotoxicity): Start with a wide log-scale dilution series, for example, from 100 nM to 1 mM. This will help you determine the maximum non-toxic concentration.

  • Dose-Response Experiments: Once you have an idea of the toxicity profile, perform a more detailed dose-response curve around the concentrations that showed an initial effect. A typical approach is a 12-point, 1:3 serial dilution starting from the highest non-toxic concentration.[10]

Q4: What controls are essential for my experiments?

A: Rigorous controls are the foundation of trustworthy data.[11]

  • Vehicle Control: This is the most critical control. Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the 6-Ethylnicotinic acid. The final DMSO concentration in the culture medium should ideally be ≤ 0.5%, and consistent across all wells.[10]

  • Untreated Control: Cells that receive only fresh culture medium.

  • Positive Control: A known compound that elicits the effect you are measuring. For example, if you are studying lipid accumulation, you might use oleic acid. If you are studying nAChR activation, nicotine would be an appropriate positive control.[6][10]

  • Negative Control: A compound known to be inactive for the assay endpoint.

Core Experimental Workflow: A Step-by-Step Guide

This section outlines a logical and systematic workflow for characterizing the effects of 6-Ethylnicotinic acid in a cell-based assay.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Analysis prep_compound Prepare Compound Stock Solution (e.g., in DMSO) prep_cells Cell Line Selection & Culture Maintenance seed_cells Seed Cells in Microtiter Plates prep_cells->seed_cells Start Experiment treat_cells Treat Cells with 6-Ethylnicotinic Acid (Dose-Response) seed_cells->treat_cells incubate Incubate for Defined Period (e.g., 24-72h) treat_cells->incubate perform_assay Perform Primary Assay (e.g., Viability, Metabolism) incubate->perform_assay Endpoint read_plate Read Plate (Spectrophotometer, etc.) perform_assay->read_plate analyze_data Data Analysis (IC50/EC50 Calculation) read_plate->analyze_data conclusion conclusion analyze_data->conclusion Conclusion & Next Steps

Caption: General workflow for assessing the bioactivity of 6-Ethylnicotinic acid.

Detailed Protocol Steps

Step 1: Cell Seeding The goal is to have a sub-confluent monolayer of healthy, actively dividing cells at the time of treatment. Seeding density must be optimized for your specific cell line and assay duration.

Cell Line ExampleSeeding Density (cells/well in 96-well plate)Incubation Time Before Treatment
HEK-2935,000 - 10,00018-24 hours
HepG210,000 - 20,00024 hours
SH-SY5Y8,000 - 15,00024 hours
  • Causality: Seeding too few cells can lead to poor growth and high variability. Seeding too many can lead to overgrowth, nutrient depletion, and changes in cell physiology before the experiment concludes, confounding your results.

Step 2: Compound Treatment

  • Prepare a serial dilution of 6-Ethylnicotinic acid in complete culture medium. Remember to prepare a vehicle control medium with the same final DMSO concentration.

  • Carefully remove the old medium from the cell plate and replace it with the medium containing the compound or vehicle control.

  • Incubate the plates for a duration relevant to your biological question (e.g., 24h for signaling events, 48-72h for proliferation or cytotoxicity).

Step 3: Primary Assay - Cell Viability (A Self-Validating System) Before any functional assay, you must assess the compound's effect on cell viability. This ensures that any observed functional effect is not simply a result of cell death.

  • Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assays are reliable colorimetric methods that measure metabolic activity as an indicator of cell viability.

  • Protocol (MTT - Abbreviated):

    • After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Living cells with active metabolism will convert the yellow MTT to a purple formazan.

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Read the absorbance on a plate reader (typically at 570 nm).

  • Data Interpretation: The results will allow you to calculate an IC50 (half-maximal inhibitory concentration) and determine the non-toxic concentration range for subsequent functional assays.

Troubleshooting Guide

Q: My vehicle control (DMSO) is showing toxicity. What should I do?

A: This is a common issue.

  • Cause: The final DMSO concentration is too high, or your cell line is particularly sensitive to DMSO.

  • Solution:

    • Verify Concentration: Double-check your dilution calculations. The final concentration should not exceed 0.5% (v/v). Many sensitive cell lines require ≤ 0.1%.

    • Test DMSO Tolerance: Run a separate experiment where you treat your cells with a range of DMSO concentrations (e.g., 0.05% to 2.0%) to determine the exact toxicity threshold for your specific cell line.

    • Alternative Solvents: If the compound is soluble, consider using ethanol or preparing an aqueous solution if possible.

Q: I am seeing high variability between my replicate wells ("edge effects"). How can I fix this?

A: "Edge effects" are common in 96-well plates, where wells on the perimeter behave differently due to temperature fluctuations and faster evaporation.[12][13]

  • Cause: Differential evaporation rates and temperature gradients across the plate during incubation.

  • Solution:

    • Proper Plate Handling: Ensure plates and reagents are at room temperature before starting.[12]

    • Humidified Incubation: Use a properly humidified incubator (with a water pan) to minimize evaporation.

    • Blanking Strategy: Do not use the outer rows and columns for experimental samples. Fill these "buffer" wells with sterile PBS or medium to create a more uniform environment for the inner wells.[13]

    • Seal Plates: For long-term incubations, use breathable plate sealers.

Q: My results are not reproducible between experiments. What are the likely causes?

A: Reproducibility is key to reliable data.[14][15]

  • Cause 1: Cell Passage Number: Cells can change their characteristics at high passage numbers.[14][15]

    • Solution: Use cells within a consistent and low passage number range for all experiments. Thaw a fresh vial of cells after a defined number of passages (e.g., 15-20).

  • Cause 2: Reagent Variability: Different lots of serum (FBS) can have a major impact on cell growth and response.

    • Solution: When possible, purchase a large batch of FBS, test it for your cell line, and use that single lot for the entire series of experiments.

  • Cause 3: Inconsistent Technique: Minor variations in cell seeding numbers, incubation times, or pipetting can lead to large variations in results.[12]

    • Solution: Create and strictly follow a detailed Standard Operating Procedure (SOP) for the assay. Ensure pipettes are calibrated regularly.

Troubleshooting Decision Tree

G cluster_solutions start Problem with Assay Results? high_variability High Variability between Replicates? start->high_variability Yes no_signal No Signal or Weak Response? start->no_signal No edge_effect Check for Edge Effects (Use buffer wells) high_variability->edge_effect cell_health Assess Cell Health & Seeding Density high_variability->cell_health pipetting Verify Pipetting Technique & Calibration high_variability->pipetting high_background High Background Signal? no_signal->high_background Yes check_compound Compound Inactive or Degraded? no_signal->check_compound No wash_steps Optimize Wash Steps (Increase number/volume) high_background->wash_steps blocking Improve Blocking Step (Increase time/concentration) high_background->blocking reagent_conc Check Reagent Concentrations high_background->reagent_conc compound_sol Verify Compound Solubility & Stock Integrity check_compound->compound_sol positive_control Run Positive Control (e.g., Nicotine) check_compound->positive_control check_cells Cell Line Doesn't Express Target Receptor? receptor_exp Confirm Target Expression (e.g., qPCR, Western Blot) check_cells->receptor_exp assay_sensitivity Assay Not Sensitive Enough?

Caption: Decision tree for troubleshooting common cell-based assay issues.

References

  • Nicotinic acid, its mechanism of action and pharmacological effects . ResearchGate. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action . PubMed. [Link]

  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials . PubMed. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns . National Center for Biotechnology Information. [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes . PubMed Central. [Link]

  • Best practices for optimizing Cell Line Development processes . Sphere Fluidics. [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors . MDPI. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An . YouTube. [Link]

  • How to Optimize Cell Culture Conditions With The Right Reagents . MBL International. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024 . Assay Genie. [Link]

  • Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 . PubMed Central. [Link]

  • How to Troubleshoot Common In-cell Western Issues . Azure Biosystems. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging . PubMed Central. [Link]

  • A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers . ACS Publications. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform . ACS Central Science. [Link]

  • Showing Compound Ethyl nicotinate (FDB001016) . FooDB. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 6-Ethylnicotinic Acid and Nicotinic Acid: A Guide for Researchers

This guide provides a detailed comparison of the biological activities of 6-Ethylnicotinic acid and its well-characterized structural analog, nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the biological activities of 6-Ethylnicotinic acid and its well-characterized structural analog, nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid is a widely studied compound with established therapeutic applications, data on the specific biological effects of 6-Ethylnicotinic acid are less prevalent in publicly accessible literature. This document aims to synthesize the known biological activities of nicotinic acid, present the theoretical considerations for 6-Ethylnicotinic acid based on structure-activity relationships, and provide detailed experimental protocols for researchers interested in further investigating these compounds.

Introduction: The Significance of Nicotinic Acid and its Analogs

Nicotinic acid is a water-soluble B vitamin that plays a crucial role in cellular metabolism.[1] At pharmacological doses, it is a potent lipid-modifying agent used in the treatment of dyslipidemia.[2] Its therapeutic effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4] The activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the lipolysis of triglycerides, thereby lowering the levels of circulating free fatty acids.[3] This reduction in free fatty acids decreases the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL), ultimately leading to a decrease in low-density lipoprotein (LDL) cholesterol.[5] Furthermore, nicotinic acid is the most effective clinically available drug for raising high-density lipoprotein (HDL) cholesterol levels.[3]

Beyond its effects on lipid metabolism, nicotinic acid exhibits potent anti-inflammatory properties, which are also mediated by GPR109A activation in immune cells such as monocytes and macrophages.[4] This has significant implications for its anti-atherosclerotic effects, which may be independent of its lipid-modifying actions.[5]

6-Ethylnicotinic acid, a derivative of nicotinic acid with an ethyl group at the 6-position of the pyridine ring, is of interest due to the potential for altered potency, selectivity, or pharmacokinetic properties compared to the parent compound. The exploration of such analogs is a common strategy in drug discovery to optimize therapeutic efficacy and minimize side effects.[6]

Comparative Biological Activity: Unraveling the Nuances

A direct, quantitative comparison of the biological activity of 6-Ethylnicotinic acid and nicotinic acid is hampered by the limited availability of specific data for the 6-ethyl derivative in the scientific literature. However, we can extensively detail the well-documented activity of nicotinic acid and provide a framework for the anticipated activities of 6-Ethylnicotinic acid based on established structure-activity relationships (SAR) for GPR109A agonists.

Nicotinic Acid: A Well-Characterized GPR109A Agonist

The biological activity of nicotinic acid is centered around its function as a potent agonist of the GPR109A receptor.

  • Lipid Metabolism: Pharmacological doses of nicotinic acid significantly improve the lipid profile by:

    • Decreasing total cholesterol, triglycerides, and LDL cholesterol.[7]

    • Increasing HDL cholesterol.[3]

    • Reducing Lipoprotein(a) levels.[7]

  • Anti-inflammatory Effects: Nicotinic acid demonstrates significant anti-inflammatory actions by:

    • Inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in monocytes.

    • Suppressing inflammatory pathways in adipocytes and leukocytes.[4]

The primary mechanism for these effects is the GPR109A-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[3]

6-Ethylnicotinic Acid: An Arena for Further Investigation

Mechanistic Insights: The GPR109A Signaling Pathway

The biological effects of nicotinic acid and, presumably, 6-Ethylnicotinic acid are initiated by their binding to the GPR109A receptor, which is coupled to an inhibitory G protein (Gi).

GPR109A_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist Nicotinic Acid or 6-Ethylnicotinic Acid GPR109A GPR109A Receptor Agonist->GPR109A Binds to Gi Gi Protein (αβγ) GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i Gαi (inhibitory) Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits Inflammation Inflammatory Pathways G_beta_gamma->Inflammation Modulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Promotes

Upon agonist binding, the Gi protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased production of cAMP from ATP. Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL) in adipocytes. This inhibition of HSL activity decreases the breakdown of triglycerides into free fatty acids. In immune cells, the signaling cascade initiated by GPR109A activation leads to the modulation of inflammatory pathways.

Experimental Protocols for Comparative Analysis

To empirically compare the biological activities of 6-Ethylnicotinic acid and nicotinic acid, the following experimental workflows are recommended. These protocols are designed to be self-validating by including appropriate controls and standards.

Protocol 1: In Vitro GPR109A Activation - cAMP Assay

This assay quantitatively measures the ability of a compound to activate the Gi-coupled GPR109A receptor by determining the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK293-GPR109A).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Forskolin.

  • Nicotinic acid (as a reference compound).

  • 6-Ethylnicotinic acid (test compound).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).

Procedure:

  • Cell Culture: Culture HEK293-GPR109A cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 384-well white opaque plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of nicotinic acid and 6-Ethylnicotinic acid in assay buffer.

  • Assay: a. Remove the culture medium and add 10 µL of assay buffer containing various concentrations of the test and reference compounds to the wells. b. Add 10 µL of assay buffer containing a fixed concentration of forsklin (e.g., 10 µM, to stimulate cAMP production) to all wells except the negative control. c. Incubate the plate at 37°C for 30 minutes. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: a. Plot the cAMP concentration against the log of the agonist concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound. The EC50 represents the concentration of the agonist that produces 50% of the maximal inhibitory effect.

cAMP_Assay_Workflow Start Start: Culture HEK293-GPR109A Cells Seed Seed cells into 384-well plate Start->Seed Prepare Prepare serial dilutions of Nicotinic Acid & 6-Ethylnicotinic Acid Seed->Prepare Add_Compounds Add compounds to cells Prepare->Add_Compounds Add_Forskolin Add forskolin to stimulate cAMP Add_Compounds->Add_Forskolin Incubate Incubate at 37°C for 30 min Add_Forskolin->Incubate Lyse_Measure Lyse cells and measure cAMP Incubate->Lyse_Measure Analyze Data Analysis: Determine EC50 Lyse_Measure->Analyze End End: Compare Potency Analyze->End

Protocol 2: In Vitro GPR109A Activity - β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing an alternative readout of receptor activation that is independent of G-protein signaling.

Materials:

  • Cells engineered to co-express GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin GPCR cells).

  • Cell culture medium and supplements.

  • Assay buffer.

  • Nicotinic acid (reference compound).

  • 6-Ethylnicotinic acid (test compound).

  • Detection reagents for the specific assay system (e.g., chemiluminescent substrate).

Procedure:

  • Cell Culture and Seeding: Follow the manufacturer's protocol for the specific β-arrestin assay cell line.

  • Compound Preparation: Prepare serial dilutions of nicotinic acid and 6-Ethylnicotinic acid in assay buffer.

  • Assay: a. Add the diluted compounds to the cells in a multi-well plate. b. Incubate the plate for the recommended time (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment. c. Add the detection reagents according to the manufacturer's protocol. d. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: a. Plot the signal intensity against the log of the agonist concentration. b. Fit the data to a dose-response curve to determine the EC50 value for each compound.

Arrestin_Assay_Workflow Start Start: Culture GPR109A/β-arrestin cells Seed Seed cells into multi-well plate Start->Seed Prepare Prepare serial dilutions of Nicotinic Acid & 6-Ethylnicotinic Acid Seed->Prepare Add_Compounds Add compounds to cells Prepare->Add_Compounds Incubate Incubate at 37°C for 60-90 min Add_Compounds->Incubate Add_Detection Add detection reagents Incubate->Add_Detection Measure Measure signal (e.g., luminescence) Add_Detection->Measure Analyze Data Analysis: Determine EC50 Measure->Analyze End End: Compare Efficacy Analyze->End

Data Summary and Interpretation

The experimental data obtained from the assays described above can be summarized in the following table for a clear and objective comparison.

CompoundGPR109A Agonist Potency (EC50)GPR109A Efficacy (% of Nicotinic Acid Max)
Nicotinic Acid [Insert experimentally determined EC50 value]100% (by definition)
6-Ethylnicotinic Acid [Insert experimentally determined EC50 value][Insert experimentally determined efficacy value]

Interpretation:

  • A lower EC50 value for 6-Ethylnicotinic acid compared to nicotinic acid would indicate higher potency at the GPR109A receptor.

  • The efficacy value will reveal whether 6-Ethylnicotinic acid is a full or partial agonist compared to nicotinic acid.

Conclusion and Future Directions

Nicotinic acid is a well-established GPR109A agonist with significant effects on lipid metabolism and inflammation. While 6-Ethylnicotinic acid presents an interesting structural analog, a comprehensive understanding of its biological activity necessitates direct experimental investigation. The protocols outlined in this guide provide a robust framework for researchers to quantitatively compare the potency and efficacy of these two compounds at the GPR109A receptor. Such studies will be invaluable in elucidating the structure-activity relationships of nicotinic acid derivatives and could pave the way for the development of novel therapeutics with improved pharmacological profiles.

References

  • Chen, X., et al. (2015). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PLoS ONE, 10(4), e0122215. [Link]

  • Knowles, H. J., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 406. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163–1173. [Link]

  • Al-Ostoot, F. H., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 16, 3537–3566. [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]

  • Shah, T. Z., et al. (2014). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic rats. Pakistan Journal of Medical Sciences, 30(2), 243–247. [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94–114. [Link]

  • Pike, N. B. (2005). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 21(18), 6649. [Link]

  • Feingold, K. R. (2021). Cholesterol Lowering Drugs. In Endotext. MDText.com, Inc. [Link]

  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669–676. [Link]

  • Bodor, E. T., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79–106. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. [Link]

  • Bruckert, E., et al. (2010). Nicotinic acid in the treatment of dyslipidaemia. Journal of Clinical Lipidology, 4(1), 20–27. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12004, 6-Ethylnicotinic acid. [Link]

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669–676. [Link]

Sources

Comparative

Comparative Efficacy Profile: 6-Ethylnicotinic Acid vs. Nicotinic Acid

The following guide provides a technical comparison of 6-Ethylnicotinic acid versus its parent compound Nicotinic Acid (Niacin) and other functional analogs. This analysis is designed for drug development professionals a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 6-Ethylnicotinic acid versus its parent compound Nicotinic Acid (Niacin) and other functional analogs. This analysis is designed for drug development professionals and medicinal chemists, focusing on the structural determinants of efficacy, receptor pharmacology (GPR109A), and experimental validation.

Content Type: Publish Comparison Guide Subject: Pharmacological & Structural Analysis of 6-Substituted Pyridine-3-Carboxylic Acids

Executive Summary

6-Ethylnicotinic acid (6-Ethylpyridine-3-carboxylic acid) is a structural derivative of Nicotinic Acid (Niacin) , the standard-of-care ligand for the GPR109A (HCA2) receptor used in dyslipidemia management.

While Niacin acts as a high-affinity full agonist at GPR109A to inhibit lipolysis, comparative Structure-Activity Relationship (SAR) data indicates that substitution at the 6-position of the pyridine ring (e.g., methyl, ethyl) results in a drastic reduction or complete loss of agonist efficacy . Consequently, 6-Ethylnicotinic acid is primarily utilized as a pharmaceutical intermediate (e.g., in the synthesis of Etoricoxib or Nav1.8 inhibitors) rather than a direct therapeutic alternative for lipid lowering.

This guide contrasts the potent in vivo and in vitro efficacy of Niacin against the attenuated profile of 6-Ethylnicotinic acid, serving as a critical reference for medicinal chemists exploring the pyridine-3-carboxylic acid scaffold.

Mechanistic Comparison: The GPR109A Interaction

The primary efficacy endpoint for this class of compounds is the activation of the G-protein coupled receptor GPR109A (HM74A), which mediates antilipolytic effects in adipocytes.

Structural Determinants of Binding
  • Nicotinic Acid (Benchmark): The carboxyl group at position 3 is essential for an ionic interaction with Arg111 in the receptor binding pocket. The unsubstituted pyridine ring fits into a narrow hydrophobic cleft lined by residues such as Phe193 .

  • 6-Ethylnicotinic Acid (Target): The introduction of an ethyl group at the 6-position introduces significant steric hindrance. SAR studies on the closely related 6-methylnicotinic acid demonstrate a 50-fold reduction in potency compared to Niacin.[1] The bulkier ethyl group further exacerbates this clash, rendering the molecule functionally inert or weakly active as a GPR109A agonist.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway and the failure point for 6-substituted derivatives.

GPR109A_Signaling Niacin Nicotinic Acid (High Affinity) Receptor GPR109A (HCA2) Receptor Niacin->Receptor Binds & Activates EthylNA 6-Ethylnicotinic Acid (Low/No Affinity) EthylNA->Receptor Steric Clash (Weak/No Binding) Gi Gi Protein (Activation) Receptor->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Downregulates Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Inhibits Phosphorylation of HSL/Perilipin

Caption: Comparative signaling flow. Niacin activates GPR109A to inhibit Adenylyl Cyclase (AC), reducing lipolysis. 6-Ethylnicotinic acid fails to engage the receptor efficiently due to steric hindrance at the 6-position.

Performance Data: In Vitro vs. In Vivo

The following table synthesizes experimental data for Niacin against the predicted/observed profile of 6-Ethylnicotinic acid based on 6-alkyl SAR studies.

FeatureNicotinic Acid (Benchmark)6-Ethylnicotinic Acid (Alternative)Performance Delta
Primary Utility Dyslipidemia TherapeuticChemical Intermediate / Building BlockDifferent Domains
Receptor Affinity (Ki) ~100 nM (High)> 50 µM (Predicted Low)>500-fold reduction
In Vitro Efficacy (EC50) ~1 µM (GTPγS binding)Inactive / Weak Partial AgonistLoss of Function
Lipolysis Inhibition > 80% suppression of FFA releaseNegligible suppressionIneffective
In Vivo Flushing Severe (PGD2 mediated)None (Lack of receptor activation)Safety Advantage (but no efficacy)
Metabolic Stability Subject to conjugation (Glycine)6-position block prevents some oxidationEnhanced Stability

Critical Insight: The "efficacy" of 6-Ethylnicotinic acid is often misconstrued. In drug development, it serves as a negative control in GPR109A assays to validate that observed effects are specific to the unsubstituted pyridine core.

Experimental Protocols for Validation

To objectively verify the efficacy difference, the following self-validating protocols are recommended. These workflows distinguish true agonists from structural analogs.

Protocol A: In Vitro Lipolysis Inhibition Assay (Adipocyte Model)

Objective: Quantify the ability of the compound to suppress glycerol release (marker of lipolysis).

  • Cell System: Use differentiated 3T3-L1 adipocytes or primary murine adipocytes.

  • Preparation: Starve cells in serum-free DMEM (0.5% BSA) for 2 hours.

  • Stimulation: Treat cells with Forskolin (10 µM) to induce cAMP-driven lipolysis.

  • Treatment:

    • Control: Vehicle (DMSO).[2]

    • Positive Control: Nicotinic Acid (Serial dilution: 10 nM – 100 µM).

    • Test Compound: 6-Ethylnicotinic Acid (Serial dilution: 10 nM – 100 µM).

  • Incubation: Incubate for 3 hours at 37°C.

  • Readout: Collect supernatant and quantify glycerol using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay.

  • Validation Check: Nicotinic acid must show a dose-dependent reduction in glycerol (IC50 ~100-300 nM). If 6-Ethylnicotinic acid shows no reduction at 100 µM, it is confirmed as inactive .

Protocol B: [35S]GTPγS Binding Assay (Membrane Potency)

Objective: Measure direct receptor activation (G-protein coupling) independent of downstream amplification.

  • Membrane Prep: Harvest membranes from CHO-K1 cells stably expressing human GPR109A.

  • Reaction Mix: Incubate membranes (10 µg) with [35S]GTPγS (0.1 nM) and GDP (10 µM) in assay buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2).

  • Ligand Addition: Add Test vs. Reference compounds.

  • Filtration: Terminate reaction after 60 min by rapid filtration through GF/B filters.

  • Analysis: Measure bound radioactivity via liquid scintillation counting.

  • Causality Check: A lack of increase in [35S] binding over basal levels confirms the compound does not induce the conformational change required for G-protein signaling.

Synthesis & Application Context

While 6-Ethylnicotinic acid fails as a lipid-lowering drug, its "efficacy" is high in the context of medicinal chemistry synthesis .

  • Scaffold Utility: It is a critical building block for constructing 6-substituted pyridine libraries.

  • Nav1.8 Inhibitors: Recent patent literature highlights the use of 6-ethylnicotinic acid derivatives in developing non-opioid analgesics, where the 6-ethyl group provides necessary lipophilicity and fills hydrophobic pockets in the Nav1.8 channel, distinct from the GPR109A requirement.

Synthesis_Workflow Raw 6-Ethylnicotinic Acid (Starting Material) Step1 Activation (EDCI/HOBt or SOCl2) Raw->Step1 Intermediate Activated Ester/Chloride Step1->Intermediate Coupling Amide Coupling (with Amines/Anilines) Intermediate->Coupling Product Biologically Active Benzamides / Nav1.8 Inhibitors Coupling->Product

Caption: Synthetic utility workflow. 6-Ethylnicotinic acid is activated and coupled to create complex bioactive molecules, serving as a structural core rather than the active pharmacophore itself.

References

  • Offermanns, S., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews. Link

  • Tunaru, S., et al. (2005).[1] Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology. Link

  • BenchChem Technical Support. (2026). Methyl 6-methylnicotinate: Structural Analysis and Synthesis Benchmarking. BenchChem. Link

  • Semple, G., et al. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters. Link

  • Pipzine Chemicals. (2026). 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Product Applications. Pipzine. Link

Sources

Validation

Comparative Guide: Structure-Activity Relationship of 6-Substituted Nicotinic Acid Derivatives

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-substituted nicotinic acid derivatives. It is designed for drug development professionals seeking to optimize the nicot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-substituted nicotinic acid derivatives. It is designed for drug development professionals seeking to optimize the nicotinic acid scaffold for therapeutic applications while mitigating off-target effects.[1]

Executive Summary: The "Janus" Scaffold

Nicotinic acid (NA, Niacin) is a pharmacologically privileged scaffold with a dual identity. While it is the most effective agent for raising HDL-C via GPR109A (HCA2) activation, its clinical utility is severely limited by cutaneous flushing (mediated by the same receptor in Langerhans cells).

The 6-position of the pyridine ring represents a critical "switch" in the SAR of this molecule.[1] Unlike the 5-position (which tolerates lipophilic expansion for receptor binding) or the 2-position (sterically sensitive), the 6-position offers a unique vector to abolish GPR109A affinity while enhancing antimicrobial, anti-inflammatory, or insecticidal potency.

Key Takeaway:

  • For Lipid Lowering: 6-substitution is generally deleterious .[1] The GPR109A binding pocket is sterically restricted at this vector.[1]

  • For Antimicrobial/Anti-inflammatory Targets: 6-substitution is advantageous .[1] It increases lipophilicity (

    
    ) and metabolic stability, enabling membrane permeation and target engagement (e.g., bacterial enzymes, COX-2 inhibition).
    

Comparative Analysis: 6-Substituted vs. Unsubstituted Scaffolds

The following table contrasts the pharmacological profiles of the parent Nicotinic Acid against key 6-substituted derivatives.

Table 1: Pharmacological Impact of 6-Substitution[1]
FeatureNicotinic Acid (Parent)6-Methyl / 6-Alkyl NA6-Chloro / 6-Halo NA6-Amino / 6-Amido NA
GPR109A Affinity High (

nM)
Negligible/Low Low Low
Primary Mechanism Antilipolytic (Gi-coupled)Metabolic AntagonistSynthetic Precursor / BioisostereH-Bond Donor/Acceptor
Lipophilicity (

)
0.36 (Hydrophilic)~0.8 - 1.2 (Moderate)~1.5 - 2.0 (High)~0.5 (Moderate)
Metabolic Fate Conjugation (Glycine)Oxidation to 6-COOHResistant to Ring OxidationN-Acetylation
Key Application Dyslipidemia (Flushing risk)Bacterial Carbon SourceAgrochemicals / AntimicrobialAnti-inflammatory / Antitumor
Mechanistic Insight: The GPR109A "Dead Zone"

Structural biology studies (homology modeling and mutagenesis) reveal that the GPR109A ligand-binding pocket is lined by Trp91 (TMH2/ECL1) and Phe276/Tyr284 (TMH7) .[1]

  • The carboxylate of NA forms a salt bridge with Arg111 .[1]

  • The pyridine ring is "sandwiched" in a tight aromatic cleft.[1]

  • Causality: Substitution at the 6-position introduces a severe steric clash with the floor of this pocket (specifically residues in TMH6/7), preventing the induced fit required for G-protein activation. Therefore, 6-substitution is an effective strategy to design out flushing side effects when targeting non-GPR109A pathways.

Therapeutic Focus: Antimicrobial & Anti-inflammatory Potency

While 6-substitution kills lipid-lowering activity, it unlocks potency against resistant bacteria and inflammatory mediators.[1]

Data Summary: Antimicrobial Efficacy (MIC Values)

Recent campaigns have utilized 6-substituted nicotinic acid hydrazones and amides.[1] The 6-position substituent often acts as a lipophilic anchor, facilitating penetration through the bacterial cell wall.

Compound ClassSubstituent (R)Target StrainMIC (

g/mL)
Activity Level
6-Chloro-NA Hydrazone 4-NitrobenzylideneS. aureus (MRSA)3.91 - 7.81Potent
6-Chloro-NA Hydrazone 4-MethoxybenzylideneB. subtilis7.81 - 15.62Moderate
Unsubstituted NA -S. aureus> 1000Inactive
6-Methyl-NA -E. coli> 500Weak

Interpretation: The parent nicotinic acid is virtually inactive as an antibiotic.[1] Introduction of a 6-Chloro group, followed by derivatization (e.g., hydrazone formation), lowers MIC values by >100-fold. The halogen at C6 prevents rapid metabolic degradation and increases the partition coefficient.

Visualizing the SAR Landscape

The following diagram illustrates the divergent pathways determined by modification at the 6-position.

G NA Nicotinic Acid (Scaffold) GPR GPR109A Activation (Lipid Lowering) NA->GPR Unmodified Pos6 6-Position Modification NA->Pos6 Derivatization Flush Side Effect: Cutaneous Flushing GPR->Flush Langerhans Cells Steric Steric Clash (Trp91 / Tyr284) Pos6->Steric Bulky Groups Lipophil Increased Lipophilicity (LogP > 1.0) Pos6->Lipophil Halogen/Alkyl NoBind Loss of Affinity (No Flushing) Steric->NoBind Blocks Pocket AntiMicro Antimicrobial Activity (MRSA Potency) Lipophil->AntiMicro Cell Wall Permeation

Caption: Divergent SAR pathways. Unmodified NA activates GPR109A causing flushing. 6-Substitution blocks GPR109A binding via steric clash but enhances lipophilicity for antimicrobial targets.[1]

Experimental Protocol: Synthesis of 6-Aryl Nicotinic Acid Derivatives

To explore this SAR, a robust synthetic method is required. The Suzuki-Miyaura cross-coupling is the gold standard for introducing diversity at the 6-position using 6-chloronicotinic acid as the starting material.[1]

Protocol: Palladium-Catalyzed C6-Arylation[1]

Objective: Synthesize 6-(4-methoxyphenyl)nicotinic acid to test lipophilic expansion. Reaction Type: Suzuki-Miyaura Cross-Coupling.[1][2] Scale: 1.0 mmol.

Reagents & Materials:
  • Substrate: 6-Chloronicotinic acid (157.5 mg, 1.0 mmol).

  • Boronic Acid: 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol).

  • Catalyst: Pd(OAc)

    
     (2.2 mg, 1 mol%).
    
  • Ligand: Triphenylphosphine (PPh

    
    ) or SPhos (for difficult substrates).
    
  • Base: K

    
    CO
    
    
    
    (414 mg, 3.0 mmol).
  • Solvent: 1:1 mixture of 1,4-Dioxane/Water (degassed).

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): Flame-dry a 25 mL Schlenk tube and cool under Argon flow.

  • Charging: Add 6-chloronicotinic acid, arylboronic acid, K

    
    CO
    
    
    
    , and Pd catalyst/ligand to the tube.
  • Solvation: Add 5 mL of the degassed Dioxane/Water mixture via syringe.

  • Reaction: Seal the tube and heat to 90°C in an oil bath with vigorous magnetic stirring for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).[1] The starting material (Rf ~0.[1]3) should disappear, replaced by a fluorescent product spot (Rf ~0.5).

  • Work-up:

    • Cool to room temperature.[1]

    • Acidify carefully with 1N HCl to pH ~3-4 (precipitating the free acid).[1]

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , DCM:MeOH gradient).
    

Self-Validation Step:

  • 1H NMR Verification: Look for the disappearance of the C6-proton doublet (typical of 6-Cl-pyridine) and the appearance of new aromatic signals integrating to the aryl ring count.

  • Yield Expectation: 75–85%.[1]

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1][3] Nature Medicine, 9(3), 352-355. Link

  • Van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. Link

  • Kouznetsov, V. V., et al. (2012). Synthesis and biological evaluation of new 6-substituted nicotinic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 55, 454-461.
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Comparative

A Comparative Pharmacological Analysis of Nicotinic Acid Analogs: A Guide for Researchers and Drug Development Professionals

Abstract Nicotinic acid, or niacin (Vitamin B3), has long been a cornerstone in the management of dyslipidemia, valued for its robust effects on a wide range of lipid parameters. However, its clinical utility is often ha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid, or niacin (Vitamin B3), has long been a cornerstone in the management of dyslipidemia, valued for its robust effects on a wide range of lipid parameters. However, its clinical utility is often hampered by a notable side effect: cutaneous vasodilation, commonly known as the "niacin flush." This has spurred the development of various nicotinic acid analogs, each designed to optimize the therapeutic window by enhancing efficacy, improving tolerability, or modifying pharmacokinetic properties. This guide provides a comparative analysis of the pharmacological profiles of key nicotinic acid analogs, including acipimox, niceritrol, and xantinol nicotinate. We delve into their mechanisms of action, present comparative data on their lipid-modifying effects and side effect profiles, and provide detailed experimental protocols for their preclinical and clinical evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of cardiovascular pharmacology.

Introduction to Nicotinic Acid (Niacin)

Historical Context and Therapeutic Significance

Nicotinic acid has been utilized for its lipid-lowering properties for over five decades.[1] It remains a compelling therapeutic option due to its broad-spectrum efficacy, which includes reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent available for increasing high-density lipoprotein (HDL) cholesterol.[1][2][3] These pharmacological effects contribute to a reduction in the progression of atherosclerosis and a decreased risk of cardiovascular events.[2][4]

Mechanism of Action: The GPR109A Receptor

The primary mechanism of action for nicotinic acid's metabolic effects is mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[1][2] This receptor is highly expressed in adipocytes. Upon binding, nicotinic acid inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, reduces the activity of hormone-sensitive lipase, thereby inhibiting the release of free fatty acids from adipose tissue.[5][6][7] The reduced flux of free fatty acids to the liver results in decreased hepatic triglyceride synthesis and subsequent VLDL and LDL production.[6][8]

Beyond its effects on lipid metabolism, GPR109A activation has also been linked to anti-inflammatory effects.[1][9][10] Studies have shown that GPR109A activation can inhibit inflammatory cytokine production and suppress inflammatory pathways in various cell types, including macrophages and microglia.[9][10][11]

The Challenge: Overcoming the "Niacin Flush"

The most common and dose-limiting side effect of nicotinic acid is cutaneous vasodilation, or flushing, which presents as redness, warmth, and itching of the skin.[2][12] This reaction is also mediated by GPR109A, but in dermal Langerhans cells.[13] Activation of the receptor in these cells leads to the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which act on dermal capillaries to cause vasodilation.[12][13] The development of nicotinic acid analogs has largely been driven by the need to mitigate this unpleasant side effect.

Comparative Analysis of Nicotinic Acid Analogs

Acipimox: The Short-Acting Agonist

Acipimox is a potent nicotinic acid derivative that also acts as an agonist at the GPR109A receptor.[6][14] Its primary mechanism involves the inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids.[7][14] This subsequently decreases hepatic VLDL and LDL synthesis.[7] While effective in lowering triglycerides and, to a lesser extent, LDL cholesterol, its impact on HDL cholesterol is generally less pronounced than that of nicotinic acid.[8] Acipimox has a shorter half-life than nicotinic acid, which may contribute to a less sustained effect but also potentially a different side effect profile.[14] Although designed to reduce flushing, it is still a common side effect.[4][15]

Niceritrol (Pentaerythritol Tetranicotinate): The Prodrug Approach

Niceritrol is a prodrug of nicotinic acid, consisting of four nicotinic acid molecules esterified to a central pentaerythritol core.[16] This design allows for the gradual release of nicotinic acid through hydrolysis in the body.[17] The slower release profile is intended to reduce the peak plasma concentrations of nicotinic acid, thereby mitigating the intensity of the flushing response.[18] Clinical studies have demonstrated that niceritrol effectively reduces total cholesterol, LDL cholesterol, and triglycerides, while increasing HDL cholesterol.[18][19] It is considered effective in preventing the progression of atherosclerosis by improving the lipid profile.[19]

Xantinol Nicotinate: A Dual-Action Analog

Xantinol nicotinate is a salt of xanthinol and nicotinic acid.[20] This compound is proposed to have a dual mechanism of action. The nicotinic acid component exerts its lipid-lowering effects through GPR109A activation.[21] The xanthinol component is a derivative of theophylline and is suggested to improve microcirculation and cellular metabolism.[21][22] It is thought to act as a vasodilator by inhibiting phosphodiesterase, leading to an increase in intracellular cAMP and smooth muscle relaxation.[22] Xantinol nicotinate is also reported to have antioxidant properties.[22] The positively charged xanthinol ion may also facilitate the transport of nicotinic acid into cells.[23]

Data Summary Table
Parameter Nicotinic Acid Acipimox Niceritrol Xantinol Nicotinate
Primary Mechanism GPR109A Agonist[1][2]GPR109A Agonist[6]Nicotinic Acid Prodrug[16][17]Dual action: Nicotinic acid effects + Vasodilation[21][22]
Effect on LDL-C ↓ 5-25%[3]↓ 14%[8]↓ 9.2% (VLDL + LDL)[19]Reduces total cholesterol[18]
Effect on HDL-C ↑ 15-35%[1][2]↑ 16%[8]↑ 12.5%[19]Increases HDL[18]
Effect on Triglycerides ↓ 20-50%[24]↓ 20%[8]Significant reduction[19]Reduces triglycerides[18]
Flushing Potential High[2][12]Moderate to High[4][15]Reduced[18]Present[21]
Key Feature Broad-spectrum lipid modification[2]Potent, short-acting[14]Gradual release of nicotinic acid[17]Combined lipid-lowering and circulatory effects[21][22]

Experimental Protocols for Pharmacological Profiling

Protocol 1: In Vitro GPR109A Receptor Binding Assay

Objective: To determine the binding affinity of nicotinic acid analogs to the GPR109A receptor.

Causality: This assay is fundamental to confirming that a novel analog directly interacts with the target receptor and provides a quantitative measure of its potency.

Methodology:

  • Cell Culture: Use a stable cell line overexpressing the human GPR109A receptor, such as HEK-293 cells.[25]

  • Membrane Preparation: Homogenize the cells and isolate the membrane fraction containing the GPR109A receptors through centrifugation.

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the test analog.

  • Separation and Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration and quantify the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant) to reflect the binding affinity.

Protocol 2: In Vivo Assessment of Lipid-Lowering Effects in a Rodent Model

Objective: To evaluate the efficacy of nicotinic acid analogs in reducing plasma lipid levels in a relevant animal model of dyslipidemia.

Causality: This in vivo model provides a physiological context to assess the compound's overall effect on lipid metabolism, integrating absorption, distribution, metabolism, and excretion (ADME) properties with its pharmacodynamic action. Hamsters and certain mouse models are considered representative for studying high triglyceride levels.[26]

Methodology:

  • Animal Model: Utilize an appropriate animal model of dyslipidemia, such as high-fat diet-induced obese mice or hamsters.[26][27][28]

  • Acclimatization and Baseline Measurement: Acclimatize the animals and obtain baseline blood samples to determine their initial lipid profiles.

  • Drug Administration: Administer the nicotinic acid analog or vehicle control to the animals daily via oral gavage for a specified period (e.g., 2-4 weeks).

  • Blood Collection: Collect blood samples at regular intervals and at the end of the treatment period.

  • Lipid Profile Analysis: Analyze the plasma samples for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic colorimetric assays.

  • Data Analysis: Compare the changes in lipid levels between the treated and control groups to determine the efficacy of the analog.

Protocol 3: Cutaneous Vasodilation Assessment (Flushing Model)

Objective: To quantify the flushing response induced by nicotinic acid analogs.

Causality: This assay directly measures the primary undesirable side effect, allowing for a comparative assessment of the tolerability of different analogs.

Methodology:

  • Animal Model: Use a suitable animal model, such as mice, which have been shown to exhibit a flushing response.[29]

  • Drug Administration: Administer a single dose of the nicotinic acid analog or vehicle control.

  • Measurement of Cutaneous Blood Flow: Measure changes in cutaneous blood flow in a specific area (e.g., the ear) using Laser Doppler Flowmetry.[30] This technique provides a non-invasive, real-time measurement of microcirculatory blood flow.

  • Data Acquisition: Record blood flow measurements continuously for a defined period following drug administration (e.g., 60-90 minutes).[12]

  • Data Analysis: Quantify the flushing response by calculating the peak increase in blood flow and the total area under the curve of the blood flow versus time graph. Compare the responses between different analogs and doses.

Signaling Pathways and Experimental Workflows (Visualized)

Figure 1: The GPR109A Signaling Cascade

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Adipocyte Cytoplasm NA Nicotinic Acid / Analog GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFA) Release Lipolysis->FFA Results in

Caption: The GPR109A signaling pathway in adipocytes.

Figure 2: Workflow for In Vitro Pharmacological Profiling

InVitro_Workflow start Start: Synthesize Nicotinic Acid Analog cell_culture Culture GPR109A-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep functional_assay Perform functional assay (e.g., cAMP measurement) cell_culture->functional_assay binding_assay Perform radioligand binding assay membrane_prep->binding_assay data_analysis Analyze data to determine Ki binding_assay->data_analysis end End: Characterize in vitro profile data_analysis->end functional_analysis Analyze data to determine EC50 functional_assay->functional_analysis functional_analysis->end

Caption: Workflow for the in vitro profiling of nicotinic acid analogs.

Figure 3: Workflow for In Vivo Efficacy and Safety Assessment

InVivo_Workflow start Start: Select Analog with favorable in vitro profile animal_model Select dyslipidemia animal model start->animal_model baseline Establish baseline lipid profiles animal_model->baseline dosing Administer analog and vehicle control baseline->dosing lipid_monitoring Monitor plasma lipid levels dosing->lipid_monitoring flushing_assessment Assess cutaneous vasodilation (flushing) dosing->flushing_assessment data_analysis Analyze efficacy and safety data lipid_monitoring->data_analysis flushing_assessment->data_analysis end End: Determine in vivo pharmacological profile data_analysis->end

Caption: Workflow for in vivo assessment of nicotinic acid analogs.

Future Directions and Conclusion

The development of nicotinic acid analogs continues to be an active area of research. The prodrug approach, as exemplified by niceritrol, offers a promising strategy to improve the therapeutic index of nicotinic acid by attenuating the flushing response.[16][31] Future research may focus on developing novel prodrugs with optimized release kinetics or exploring biased agonism at the GPR109A receptor to selectively activate the anti-lipolytic pathway while minimizing the prostaglandin-mediated flushing pathway.

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